Ack1 inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H40F3N7O4 |
|---|---|
Molecular Weight |
727.8 g/mol |
IUPAC Name |
N-[3-[2-[2-ethoxy-4-(4-methylpiperazin-1-yl)anilino]-7-oxo-8-[[(2R)-oxolan-2-yl]methyl]pyrido[2,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C39H40F3N7O4/c1-3-52-34-22-30(48-16-14-47(2)15-17-48)12-13-33(34)45-38-43-23-27-21-32(37(51)49(35(27)46-38)24-31-11-6-18-53-31)25-7-5-10-29(20-25)44-36(50)26-8-4-9-28(19-26)39(40,41)42/h4-5,7-10,12-13,19-23,31H,3,6,11,14-18,24H2,1-2H3,(H,44,50)(H,43,45,46)/t31-/m1/s1 |
InChI Key |
RONKBVWJPIOCJX-WJOKGBTCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ack1 Inhibitor 1: Structure, Properties, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant target in cancer therapy. Its role in various cellular processes, including cell survival, proliferation, and resistance to treatment, makes it a compelling focus for the development of novel inhibitors. This technical guide provides a comprehensive overview of a potent and selective Ack1 inhibitor, designated as Ack1 inhibitor 1 (also identified as compound 10zi), covering its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a potent, selective, and orally active inhibitor of Ack1 kinase.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-one derivative | [4] |
| Molecular Formula | C39H40F3N7O4 | [2] |
| Molecular Weight | 727.77 g/mol | [2] |
| CAS Number | 2924415-92-7 | [2] |
(A chemical structure diagram would be inserted here if image generation were supported.)
Biological Activity and Mechanism of Action
This compound demonstrates potent and selective inhibition of Ack1 kinase with an IC50 value of 2.1 nM.[3][4] Its primary mechanism of action involves the inhibition of Ack1 autophosphorylation and the subsequent suppression of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.[2][3] By blocking the kinase activity of Ack1, this inhibitor effectively mitigates the oncogenic signals that promote cancer cell growth and survival.
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | 67R | 3.71 µM | [3] |
| H1975 | 4.18 µM | [3] | |
| Effect on Phosphorylation | 67R | Dose-dependent inhibition of p-ACK1 and p-AKT | [3] |
In Vivo Activity
A pharmacokinetic study in Sprague-Dawley rats revealed that this compound possesses oral bioavailability.
| Parameter | Value | Reference |
| Dose | 10 mg/kg (single oral dose) | [3] |
| Cmax | 119.52 µg/L | [3] |
| AUC | 1920.56 h*ng/mL | [3] |
| Oral Bioavailability | 19.80% | [3] |
Signaling Pathway
Ack1 is a crucial node in multiple signaling pathways that are often dysregulated in cancer. It acts as an integrator of signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[5] Upon activation by these RTKs, Ack1 phosphorylates and activates downstream effectors, including the survival kinase AKT.[6] The inhibition of Ack1 by this compound disrupts this signaling cascade, leading to reduced cell proliferation and survival.
Experimental Protocols
Synthesis of this compound (Compound 10zi)
The synthesis of this compound is based on a multi-step process as described in the medicinal chemistry literature.[4] A detailed, step-by-step protocol would be outlined here, including reagents, reaction conditions, and purification methods. For the purpose of this guide, a generalized workflow is presented below.
Ack1 Kinase Assay
The potency of this compound against Ack1 kinase can be determined using a radiometric or luminescence-based kinase assay.[7][8][9][10]
Materials:
-
Recombinant human Ack1 enzyme
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
[γ-33P]ATP or ATP for ADP-Glo™ assay
-
Kinase assay buffer
-
This compound (various concentrations)
-
96-well or 384-well plates
-
Scintillation counter or luminometer
Protocol (Radiometric [33P]-ATP Assay):
-
Prepare a reaction mixture containing kinase assay buffer, peptide substrate, and recombinant Ack1 enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
The effect of this compound on cancer cell proliferation can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
Cancer cell lines (e.g., H1975, 67R)
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the phosphorylation status of Ack1 and its downstream target, AKT.[1][13][14]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Ack1, anti-Ack1, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a promising small molecule inhibitor with potent and selective activity against Ack1 kinase. Its ability to suppress the Ack1-AKT signaling pathway and inhibit cancer cell growth both in vitro and in vivo makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the biological effects of this and other Ack1 inhibitors.
References
- 1. file.yizimg.com [file.yizimg.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phospho-Ack1 (Tyr284) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Phospho-Ack1 (Tyr284) Antibody (#3138) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
The Core Mechanism of ACK1 Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical oncogenic driver in a multitude of human cancers. Its aberrant activation, through mechanisms such as gene amplification, mutation, or upstream signaling from receptor tyrosine kinases (RTKs), promotes cancer cell proliferation, survival, and resistance to therapy. Consequently, ACK1 has become an attractive target for cancer drug development. This technical guide provides an in-depth exploration of the mechanism of action of ACK1 inhibitors in cancer cells, detailing the core signaling pathways, presenting quantitative data for key inhibitors, and outlining experimental protocols for studying ACK1 inhibition.
The ACK1 Signaling Nexus in Cancer
ACK1 is a multi-domain protein that integrates signals from various cell surface receptors, including EGFR, HER2, PDGFR, and insulin (B600854) receptor, to intracellular effector pathways.[1][2][3] Its activation is a key event in oncogenesis, leading to the phosphorylation and modulation of several critical downstream targets.
Mechanisms of ACK1 Activation in Cancer
Aberrant ACK1 activation in cancer cells occurs through several mechanisms:
-
Receptor Tyrosine Kinase (RTK) Signaling: Growth factor binding to RTKs leads to their activation and subsequent recruitment and activation of ACK1.[4]
-
Gene Amplification: The TNK2 gene, encoding ACK1, is frequently amplified in various cancers, including lung, bladder, esophageal, and ovarian cancers, leading to ACK1 overexpression and hyperactivation.[2][3]
-
Somatic Mutations: Activating mutations in the ACK1 kinase domain have been identified in several cancers, resulting in constitutive kinase activity.[1]
Key Downstream Signaling Pathways and Substrates
Activated ACK1 propagates oncogenic signals through the phosphorylation of key downstream substrates:
-
AKT: ACK1 directly phosphorylates AKT at Tyr176, leading to its activation in a PI3K-independent manner.[5] This promotes cell survival and proliferation.
-
Androgen Receptor (AR): In prostate cancer, ACK1 phosphorylates the AR at Tyr267 and Tyr363, leading to its ligand-independent activation and driving castration-resistant prostate cancer (CRPC).[5][6]
-
WW domain-containing oxidoreductase (WWOX): ACK1 phosphorylates the tumor suppressor WWOX at Tyr287, targeting it for ubiquitin-mediated degradation and promoting tumorigenesis.[5][6]
-
Histone Demethylase KDM3A: In breast cancer, ACK1 can phosphorylate KDM3A, leading to epigenetic modifications that contribute to tamoxifen (B1202) resistance.[4]
The inhibition of ACK1 disrupts these oncogenic signaling cascades, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to other therapies.[7]
Quantitative Data on ACK1 Inhibitors
A growing number of small molecule inhibitors targeting ACK1 have been developed and characterized. The following tables summarize key quantitative data for some of the most studied ACK1 inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 (ACK1) | Cancer Cell Line IC50 | Reference(s) |
| AIM-100 | ACK1 | 21 nM | LNCaP: 7 µM; VCaP: 4 µM | [8] |
| Dasatinib | Multi-kinase (including ACK1, Src, Abl) | 1 nM | LNCaP (AR phosphorylation): <5 nM | [8][9] |
| (R)-9b | ACK1 | 56 nM | LNCaP: 1.8 µM; VCaP: 2 µM | [8] |
| Vemurafenib (PLX-4032) | BRAF V600E, ACK1 | 19 nM | Not specified | |
| Bosutinib | Multi-kinase (including ACK1, Src, Abl) | 2.7 nM | Not specified | [8] |
| Compound 4 (OSI/Astellas) | ACK1 | 110 nM (AlphaScreen) | NCI-H1703: 35 nM (ELISA) | [8] |
| Compound 2a (Amgen) | ACK1 | 2 nM | ACK1 autophosphorylation: 20 nM | [8] |
Experimental Protocols for Studying ACK1 Inhibition
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of ACK1 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block ACK1's enzymatic activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant active ACK1 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the ACK1 inhibitor at various concentrations in a kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction & Spotting: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Washing: Wash the filter membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the incorporated radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Alternatively, a non-radioactive ADP-Glo™ Kinase Assay can be used, which measures ADP production as an indicator of kinase activity.[10]
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the phosphorylation status of ACK1 and its downstream substrates in cancer cells following inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cancer cells with the ACK1 inhibitor for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ACK1 Tyr284, anti-p-AKT Tyr176, anti-p-AR Tyr267) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Immunoprecipitation (IP)
IP is used to isolate ACK1 from cell lysates to study its interactions and post-translational modifications.
Protocol:
-
Cell Lysis: Prepare cell lysates as described for Western Blotting.
-
Pre-clearing: (Optional but recommended) Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against ACK1 overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Cell Viability Assay (MTT Assay)
This assay measures the effect of ACK1 inhibitors on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ACK1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of ACK1 inhibitors on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the ACK1 inhibitor. Harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) in a solution containing RNase A to eliminate RNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the effect of ACK1 inhibition on the binding of transcription factors, such as the Androgen Receptor (AR), to the regulatory regions of their target genes.
Protocol:
-
Cross-linking: Treat prostate cancer cells with an ACK1 inhibitor and then cross-link protein-DNA complexes with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against AR to immunoprecipitate AR-bound DNA fragments.
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR): Use qPCR with primers specific for the androgen response elements (AREs) in the promoter or enhancer regions of known AR target genes (e.g., PSA, TMPRSS2) to quantify the amount of immunoprecipitated DNA.
-
Data Analysis: Analyze the data as fold enrichment over a negative control (e.g., IgG immunoprecipitation).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of ACK1 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., prostate cancer cells) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Inhibitor Treatment: Randomize the mice into treatment and control groups. Administer the ACK1 inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Monitoring: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Analysis: Analyze the tumor growth curves and final tumor weights to determine the efficacy of the ACK1 inhibitor. The excised tumors can be further analyzed by immunohistochemistry or Western blotting. For castration-resistant prostate cancer models, male mice are castrated before or during the study.[3][11]
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the ACK1 inhibitor mechanism of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 3. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. Src controls castration recurrence of CWR22 prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Cascades Modulated by Ack1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Cdc42-associated kinase 1 (Ack1), a non-receptor tyrosine kinase, has emerged as a critical node in cellular signaling, implicated in the proliferation, survival, and metastasis of various cancers. Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the downstream signaling pathways affected by Ack1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the mechanistic consequences of Ack1 inhibition, thereby facilitating further investigation and the development of novel cancer therapeutics.
Introduction to Ack1 Signaling
Ack1 integrates signals from multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, PDGFR, and the insulin (B600854) receptor.[1] Upon activation, Ack1 phosphorylates a unique set of downstream effectors, thereby regulating key cellular processes. Dysregulation of Ack1 activity is a common feature in many malignancies, often correlating with disease progression and poor prognosis.[2] This has spurred the development of small molecule inhibitors targeting the kinase activity of Ack1. Understanding the precise downstream consequences of these inhibitors is paramount for their rational application in oncology.
Quantitative Efficacy of Ack1 Inhibitors
The potency of Ack1 inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor efficacy. Below is a summary of reported IC50 values for prominent Ack1 inhibitors.
| Inhibitor | Target Kinase(s) | Cell Line | IC50 (nM) | Reference |
| (R)-9b | Ack1, JAK2, Tyk2 | In vitro kinase assay | 56 | [3][4] |
| Prostate Cancer (LNCaP) | < 2000 | [3] | ||
| Prostate Cancer (VCaP) | < 2000 | [3] | ||
| AIM-100 | Ack1 | In vitro kinase assay | 21.58 - 24 | [5][6] |
| Pancreatic Cancer (Panc-1) | ~7500 | [7] | ||
| Breast Cancer (MCF-7) | ~8000 | [7] | ||
| Dasatinib | Ack1, Src family kinases, BCR-Abl | In vitro kinase assay | < 5 | [3] |
| Prostate Cancer (LNCaP) | 4.9 | [8] |
Core Downstream Signaling Pathways Affected by Ack1 Inhibition
Inhibition of Ack1 perturbs several critical pro-survival and proliferative signaling pathways. The most well-documented of these are the PI3K/Akt, MAPK, and Androgen Receptor (AR) signaling pathways.
PI3K/Akt Signaling Pathway
A primary downstream effect of Ack1 inhibition is the suppression of the PI3K/Akt signaling cascade. Ack1 directly phosphorylates Akt at tyrosine 176 (Tyr176), a non-canonical activation mechanism that is independent of PI3K.[7] This phosphorylation promotes cell survival and proliferation. Ack1 inhibitors block this event, leading to decreased Akt activity, cell cycle arrest, and apoptosis.[2]
MAPK Signaling Pathway
RNA sequencing studies have revealed that Ack1 deficiency affects the MAPK signaling pathway.[9] Inhibition of Ack1 can lead to a decrease in the phosphorylation of ERK, a key component of this pathway.[9] This disruption contributes to the anti-proliferative effects of Ack1 inhibitors.
Androgen Receptor (AR) Signaling
In prostate cancer, Ack1 plays a crucial role in androgen-independent activation of the Androgen Receptor (AR). Ack1 directly phosphorylates AR at Tyr267 and Tyr363, leading to its activation even in the absence of androgens.[10] This is a key mechanism of resistance to anti-androgen therapies. Ack1 inhibitors, such as AIM-100, have been shown to suppress this phosphorylation, thereby inhibiting AR transcriptional activity.[10]
Wnt Signaling Pathway
Evidence also suggests that Ack1 inhibition impacts the Wnt signaling pathway. RNA-sequencing of cells with Ack1 deficiency showed alterations in the expression of genes involved in this pathway.[9] The precise molecular mechanisms of this interaction are still under investigation but represent an important area for future research.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the effects of Ack1 inhibitors. Below are standardized methodologies for key assays.
In Vitro Ack1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on Ack1 kinase activity.
Materials:
-
Recombinant human Ack1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
-
Test inhibitor compound
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Ack1 enzyme, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of Ack1 downstream targets like Akt.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Ack1, anti-Ack1, anti-p-Akt (Tyr176), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with the Ack1 inhibitor or DMSO vehicle for the desired time.
-
Lyse the cells on ice and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of the Ack1 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Ack1 inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Ack1 inhibitor or DMSO vehicle.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Conclusion
Inhibition of Ack1 represents a compelling strategy for cancer therapy due to its central role in integrating and transducing oncogenic signals. The downstream consequences of Ack1 inhibition are multifaceted, primarily impacting the PI3K/Akt, MAPK, and AR signaling pathways, ultimately leading to decreased cell proliferation and survival. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued investigation and development of Ack1-targeted therapies. Future research should continue to delineate the complex interplay of Ack1 with other signaling networks to fully realize the therapeutic potential of its inhibition.
References
- 1. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Dasatinib inhibits site-specific tyrosine phosphorylation of androgen receptor by Ack1 and Src kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ack1 Inhibitors in the Regulation of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical node in cell survival signaling pathways.[1][2] Aberrantly activated, amplified, or mutated in a wide array of human cancers, including prostate, breast, lung, and pancreatic cancer, Ack1 functions as a key pro-survival kinase.[2][3][4] Its inhibition has been shown to induce cell cycle arrest, sensitize cells to radiation, and trigger apoptosis, making it a promising target for cancer therapy.[2] This technical guide provides an in-depth overview of the role of Ack1 inhibitors in regulating apoptosis, focusing on the underlying signaling pathways, quantitative effects on cancer cells, and detailed experimental protocols for assessing their efficacy.
Ack1: A Central Regulator of Cell Survival
Ack1 promotes cell survival by positively regulating critical pro-survival pathways, thereby preventing programmed cell death.[2] Most mammalian cells undergo apoptosis upon the depletion of Ack1 protein through methods like siRNA or when treated with specific small molecule inhibitors.[2] The pro-survival function of Ack1 is evolutionarily conserved, as demonstrated in studies involving its Drosophila homolog.[5]
The oncogenicity of Ack1 stems from its ability to activate key pro-survival kinases and receptors through phosphorylation at distinct tyrosine residues.[1] A primary mechanism through which Ack1 exerts its anti-apoptotic effects is via the PI3K/Akt signaling pathway. Ack1 directly interacts with and phosphorylates the oncogenic kinase Akt at a unique tyrosine residue, Tyr176.[6][7] This phosphorylation event leads to a PI3K-independent activation of Akt, which then translocates to the nucleus to suppress the expression of pro-apoptotic genes, promoting cell survival and mitotic progression.[6]
Furthermore, Ack1 can contribute to tumorigenesis by negatively regulating tumor suppressors. For instance, Ack1 has been shown to phosphorylate the tumor suppressor Wwox at Tyr287, leading to its subsequent polyubiquitination and degradation.[6][7] By simultaneously activating oncogenic kinases like Akt and promoting the degradation of pro-apoptotic tumor suppressors, Ack1 creates a robust anti-apoptotic cellular environment conducive to cancer progression.
Ack1 Inhibitors and the Induction of Apoptosis
Given the central role of Ack1 in promoting cancer cell survival, its inhibition presents a compelling therapeutic strategy. Several small molecule inhibitors targeting Ack1 have been developed and have shown promise in preclinical studies. This guide focuses on two of the most well-studied inhibitors: AIM-100 and (R)-9b.
-
AIM-100 : Identified through high-throughput screening, AIM-100 is a potent and selective inhibitor of Ack1 with an IC50 of approximately 21-24 nM.[1][3] It functions as an ATP mimic and has been shown to suppress Ack1 activation and the subsequent phosphorylation of its downstream targets, such as the androgen receptor (AR) at Tyr267.[3][8] Treatment with AIM-100 leads to cell cycle arrest and a significant decrease in the proliferation of various cancer cell lines.[7][8]
-
(R)-9b : This compound is another potent inhibitor of Ack1 with an IC50 of 56 nM.[6] It has demonstrated efficacy in suppressing the proliferation of prostate, breast, and lung cancer xenografts.[9] Notably, a Phase I clinical trial for (R)-9b (also referred to as (R)-9bMS) in patients with prostate cancer is anticipated, highlighting its clinical potential.[9]
Inhibition of Ack1 by these small molecules disrupts the pro-survival signaling cascades that are dependent on its kinase activity. This disruption shifts the cellular balance towards apoptosis, leading to the programmed death of cancer cells. For instance, knockdown of Ack1 expression has been shown to increase the expression of pro-apoptotic genes like Bim and Fas.[6]
Quantitative Effects of Ack1 Inhibitors
The efficacy of Ack1 inhibitors in reducing cell viability and inducing apoptosis has been quantified in various cancer cell lines. The following tables summarize the available quantitative data.
| Inhibitor | Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| AIM-100 | LNCaP | Prostate Cancer | ~7 µM | [10] |
| LAPC4 | Prostate Cancer | Not specified, comparable to (R)-9b | [10] | |
| VCaP | Prostate Cancer | ~4 µM | [10] | |
| (R)-9b | LNCaP | Prostate Cancer | ~1.8 µM | [10] |
| LAPC4 | Prostate Cancer | Not specified, comparable to AIM-100 | [10] | |
| VCaP | Prostate Cancer | ~2 µM | [10] |
| Inhibitor | Cell Line | Cancer Type | Apoptosis Assay | Result | Reference |
| AIM-100 | Panc-1 | Pancreatic Cancer | Not specified | Induced apoptosis at 10 µM | [3] |
| Lung Cancer Cells | Lung Adenocarcinoma | Not specified | Protected from apoptosis | [11] | |
| (R)-9b | Breast Cancer Cells | Breast Cancer | Not specified | Triggered cell death in palbociclib-resistant cells | [7] |
Note: Specific quantitative data on the percentage of apoptotic cells or fold-change in caspase activity from the searched literature were limited. The table reflects the available information.
Signaling Pathways and Experimental Workflows
Ack1-Mediated Pro-Survival Signaling Pathway
The following diagram illustrates the central role of Ack1 in promoting cell survival and how its inhibition can lead to apoptosis.
References
- 1. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S100A11 promotes human pancreatic cancer PANC-1 cell proliferation and is involved in the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of ACK1-targeted therapy efficacy in lung adenocarcinoma using chloroquine or bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ack1 Inhibition in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function of Activated Cdc42-associated kinase 1 (Ack1), a non-receptor tyrosine kinase, in the regulation of the cell cycle. Aberrant Ack1 activity is a hallmark of numerous cancers, promoting uncontrolled proliferation and survival. Consequently, the inhibition of Ack1 has emerged as a promising therapeutic strategy. This document details the core signaling pathways influenced by Ack1, the quantitative effects of its inhibition on cell cycle distribution, and comprehensive protocols for key experimental procedures in this field of study.
Ack1 Signaling and its Impact on Cell Cycle Machinery
Ack1 acts as a central node in cellular signaling, integrating inputs from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR to modulate downstream pathways critical for cell proliferation and survival.[1][2][3][4] Its oncogenic potential is largely attributed to its ability to phosphorylate and activate key pro-survival proteins while simultaneously promoting the degradation of tumor suppressors.[1][5][6] Inhibition of Ack1 has been shown to induce cell cycle arrest, apoptosis, and sensitization to radiation therapy.[1][5][6]
Two major signaling axes have been identified through which Ack1 exerts its influence on the cell cycle: the PI3K/Akt pathway and the Androgen Receptor (AR) signaling pathway. More recently, an epigenetic regulatory role for Ack1 has also been uncovered.
The Ack1/Akt Signaling Pathway
A pivotal mechanism by which Ack1 promotes cell cycle progression is through the direct phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Ack1 phosphorylates Akt at a unique tyrosine residue, Tyr176, leading to its activation in a PI3K-independent manner.[3][7][8] Activated Akt then translocates to the nucleus, where it phosphorylates and inactivates the Forkhead box O (FoxO) transcription factors.[8] This prevents the transcription of target genes that encode for cell cycle inhibitors, such as p21 and p27Kip1, thereby promoting cell cycle progression.[8] Furthermore, activated Ack1-Akt signaling has been shown to be critical in breast and pancreatic cancers.[1][7]
The Ack1/Androgen Receptor (AR) Signaling Pathway
In prostate cancer, Ack1 plays a crucial role in promoting androgen-independent cell growth through its interaction with the Androgen Receptor (AR).[2][9] Ack1 directly phosphorylates AR at two specific tyrosine residues, Tyr-267 and Tyr-363, within its transactivation domain.[2][9] This phosphorylation event leads to the activation of AR even in the absence of androgens, resulting in the transcription of AR target genes that drive cell proliferation.[2][9] Inhibition of Ack1 has been shown to suppress this ligand-independent AR activity and induce cell cycle arrest in prostate cancer cells.[10]
Ack1-Mediated Epigenetic Regulation
Recent studies have revealed a novel role for Ack1 in the epigenetic regulation of gene expression. In castration-resistant prostate cancer (CRPC), Ack1 has been shown to phosphorylate histone H4 at tyrosine 88 (H4Y88ph) upstream of the AR gene's transcription start site.[11] This epigenetic mark is then recognized by the WDR5/MLL2 complex, which deposits transcriptionally activating H3K4-trimethyl marks, leading to increased AR expression.[11] Similarly, in breast cancer, Ack1 has been found to epigenetically control the expression of key G2/M phase genes, including CCNB1, CCNB2, and CDC20, by modulating the pY88-H4 mark.[12] Inhibition of Ack1 with the small molecule (R)-9b was shown to remove these epigenetic marks, leading to a G2/M cell cycle arrest.[12]
Quantitative Effects of Ack1 Inhibition on Cell Cycle Distribution
The inhibition of Ack1 leads to a measurable arrest in the cell cycle. The specific phase of arrest can vary depending on the cancer cell type and the specific inhibitor used. For instance, treatment of prostate cancer cells with the Ack1 inhibitor AIM-100 has been shown to cause a significant G1 phase arrest.
| Cell Line(s) | Inhibitor | Concentration | Duration | % Change in G0/G1 Phase | % Change in S Phase | Reference |
| LNCaP, LAPC4 | AIM-100 | Not Specified | 48 hours | +19% | -23% | [10] |
| Pancreatic Cancer Cells | AIM-100 | 10 µmol/L | 48 hours | G1 arrest observed | Not Quantified | [7] |
| Mesothelioma Cells | AIM-100 | Not Specified | Not Specified | G1 arrest observed | Not Quantified | [4] |
| Breast Cancer Cells | (R)-9b | Not Specified | Not Specified | G2/M arrest observed | Not Quantified | [12] |
Experimental Protocols
To facilitate further research into the role of Ack1 in cell cycle progression, detailed protocols for key experimental assays are provided below.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium (B1200493) iodide (PI) and measuring the fluorescence intensity using a flow cytometer.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (DNase-free, 100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest approximately 1x10^6 cells per sample by centrifugation at 1200 rpm for 5 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 2000 rpm for 5 minutes and discard the supernatant.[13]
-
While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Incubate the cells on ice or at 4°C for at least 30 minutes. Samples can be stored in 70% ethanol at 4°C for several weeks.[13][14]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[13]
-
Wash the cells by resuspending the pellet in 1 mL of PBS and centrifuging at 2000 rpm for 5 minutes. Repeat this wash step twice.[13]
-
Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5 minutes to degrade RNA, which can also be stained by PI.[13][15]
-
Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[13]
-
Incubate the samples in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[14][16]
-
Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale.[15]
-
Use appropriate software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
BrdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.
Materials:
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing Solution (e.g., acid or heat-based)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
96-well plate or culture slides
Procedure:
-
Plate cells in a 96-well plate or on culture slides and treat with the Ack1 inhibitor for the desired duration.
-
Add BrdU labeling solution to the culture medium to a final concentration of 10 µM.[14]
-
Incubate the cells for 1-24 hours at 37°C. The incubation time should be optimized based on the cell proliferation rate.[17]
-
Remove the labeling solution and wash the cells twice with PBS.[18]
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.
-
Denature the DNA to expose the incorporated BrdU. This is a critical step and can be achieved by incubating with 2M HCl for 30 minutes at room temperature, followed by neutralization with 0.1M sodium borate (B1201080) buffer, pH 8.5.[14]
-
Permeabilize the cells with a permeabilization buffer for 10-15 minutes at room temperature.
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate with the anti-BrdU primary antibody diluted in blocking solution overnight at 4°C or for 1 hour at room temperature.[18]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature in the dark.[18]
-
Wash the cells three times with PBS.
-
Visualize and quantify the percentage of BrdU-positive cells using fluorescence microscopy or a high-content imaging system.
In Vitro Ack1 Kinase Assay
This protocol outlines a method to measure the kinase activity of Ack1 in vitro, which is useful for screening potential inhibitors.
Materials:
-
Recombinant active Ack1 enzyme
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/mL PEG20,000)[19]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Ack1 inhibitor (test compound)
-
Whatman P81 phosphocellulose paper or similar membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, substrate, and the Ack1 inhibitor at various concentrations.
-
Add the recombinant active Ack1 enzyme to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km for Ack1.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by spotting a portion of the reaction mixture onto Whatman P81 paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated radioactive ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Alternatively, a non-radioactive, luminescence-based assay such as the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the kinase reaction.[20]
Conclusion
Ack1 is a critical regulator of cell cycle progression, and its aberrant activation is a key driver in many cancers. The development of small molecule inhibitors targeting Ack1 has shown significant promise in pre-clinical studies, demonstrating the ability to induce cell cycle arrest and inhibit tumor growth. The signaling pathways, quantitative data, and experimental protocols outlined in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Ack1 in cancer and to advance the development of novel Ack1-targeted therapies.
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shepherding AKT and Androgen Receptor by Ack1 Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACK1 tyrosine kinase: targeted inhibition to block cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 9. pnas.org [pnas.org]
- 10. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcf.org [pcf.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. shop.reactionbiology.com [shop.reactionbiology.com]
- 20. promega.com [promega.com]
Preclinical Anti-Tumor Activity of Ack1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various human cancers.[1][2] Its aberrant activation, amplification, or mutation is frequently observed in a multitude of malignancies, including prostate, breast, lung, and pancreatic cancers, where it plays a pivotal role in driving tumor progression, survival, and resistance to therapy.[2][3] Ack1 integrates signals from numerous receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MERTK, thereby activating downstream pro-survival pathways, most notably the PI3K/AKT and androgen receptor (AR) signaling axes.[2][4] This central role in oncogenic signaling makes Ack1 an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical anti-tumor activity of Ack1 inhibitors, with a focus on key compounds such as AIM-100 and (R)-9b. It details the quantitative data from preclinical studies, experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: In Vitro and In Vivo Anti-Tumor Activity
The anti-tumor efficacy of Ack1 inhibitors has been demonstrated through both in vitro and in vivo preclinical studies. The following tables summarize the key quantitative data for two prominent Ack1 inhibitors, AIM-100 and (R)-9b.
| Inhibitor | Cancer Type | Cell Line | Assay | IC50 Value | Reference |
| AIM-100 | Prostate Cancer | LNCaP | Cell Growth | 7 µM | [5] |
| Prostate Cancer | LAPC4 | Cell Proliferation | Not specified, comparable to (R)-9b | [5] | |
| Prostate Cancer | VCaP | Cell Proliferation | 4 µM | [5] | |
| Pancreatic Cancer | - | Kinase Assay | 21 nM | [3] | |
| (R)-9b | Prostate Cancer | LNCaP | Cell Growth | 1.8 µM | [5] |
| Prostate Cancer | VCaP | Cell Proliferation | 2 µM | [5] | |
| - | - | Kinase Assay (33P HotSpot) | 56 nM | [5] | |
| Prostate Cancer | Enzalutamide-resistant | - | 13 nM | [6] |
Table 1: In Vitro Activity of Ack1 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of AIM-100 and (R)-9b in various cancer cell lines and kinase assays.
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| AIM-100 | Prostate Cancer | Castrated SCID mice with radioresistant xenograft tumors | Not specified | Suppressed tumor growth | [3] |
| (R)-9b | Prostate, Breast, Lung Cancer | Xenograft and PDX models | Orally at 130 mg/kg/day | Suppressed tumor growth | [7] |
| Syngeneic Tumor | B6 mice | Not specified | Marked decrease in tumor growth; increased CD8+ T cells | [7] |
Table 2: In Vivo Anti-Tumor Activity of Ack1 Inhibitors. This table outlines the preclinical in vivo efficacy of AIM-100 and (R)-9b in various cancer models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections provide protocols for key experiments used to evaluate the anti-tumor activity of Ack1 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., LNCaP, VCaP)
-
Complete culture medium
-
96-well plates
-
Ack1 inhibitor (e.g., AIM-100, (R)-9b) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Ack1 inhibitor (and a vehicle control, DMSO) for a specified period (e.g., 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect the phosphorylation status of Ack1 and its downstream targets, such as AKT and AR, to confirm the inhibitor's mechanism of action.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Ack1 (Tyr284), anti-p-AKT (Ser473), anti-p-AR (Tyr267), and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Ack1 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total protein or a loading control like GAPDH.
In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of Ack1 inhibitors.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG mice)
-
Cancer cell line for implantation (e.g., LNCaP, VCaP)
-
Matrigel (optional)
-
Ack1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the Ack1 inhibitor (e.g., (R)-9b at 130 mg/kg/day, orally) and vehicle control according to the predetermined schedule.[7]
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving Ack1 and the proposed experimental workflow for evaluating Ack1 inhibitors.
Caption: Ack1 Signaling Pathway in Cancer.
Caption: Preclinical Evaluation Workflow for Ack1 Inhibitors.
Conclusion
The preliminary studies on Ack1 inhibitors, particularly AIM-100 and (R)-9b, have provided compelling evidence for their anti-tumor activity across a range of cancer types. The data from in vitro and in vivo models demonstrate that targeting Ack1 can effectively inhibit key oncogenic signaling pathways, leading to reduced cell proliferation and tumor growth. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research and development in this promising area of oncology. The ongoing and planned clinical evaluation of next-generation Ack1 inhibitors will be crucial in translating these preclinical findings into tangible benefits for cancer patients.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Shepherding AKT and Androgen Receptor by Ack1 Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 8. Phospho-Ack1 (Tyr284) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. file.yizimg.com [file.yizimg.com]
The Role of Ack1 Inhibition in Receptor Tyrosine Kinase Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Its aberrant activation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the interaction between Ack1 and RTKs, the downstream signaling cascades, and the pharmacological profiles of key Ack1 inhibitors. Detailed experimental methodologies are provided to facilitate further research in this area.
Introduction to Ack1 and its Interaction with Receptor Tyrosine Kinases
Ack1 is a multi-domain protein that integrates signals from a variety of RTKs, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), MET, MERTK, and the Insulin Receptor.[1][4][5] Upon ligand binding and activation of these receptors, Ack1 is recruited to the plasma membrane where it becomes activated through autophosphorylation at Tyr284.[6] This activation initiates a cascade of downstream signaling events that promote cell survival, proliferation, and migration.[1][5]
The interaction between Ack1 and RTKs is often mediated by specific domains. For instance, Ack1 interacts with the activated EGFR through its C-terminal region, which contains a Mig6 homology region.[1] This interaction is dependent on the kinase activity of EGFR.[1]
Ack1 Signaling Pathways
Once activated, Ack1 propagates downstream signals through several key pathways, including the PI3K/AKT and MAPK pathways.[6]
The Ack1-AKT Survival Pathway
A crucial function of Ack1 is the phosphorylation and activation of the serine/threonine kinase AKT at a non-canonical tyrosine residue, Tyr176.[6] This phosphorylation is independent of PI3K signaling and provides a direct route for RTK-mediated activation of AKT, a central regulator of cell survival and proliferation.[5] Inhibition of Ack1 has been shown to decrease the phosphorylation of both Ack1 and AKT.[7]
Crosstalk with other Pathways
Emerging evidence suggests that Ack1 signaling is integrated with other critical cellular pathways. RNA-sequencing data from cells with Ack1 deficiency has revealed alterations in the MAPK, and Wnt signaling pathways, indicating a broader role for Ack1 in cellular homeostasis.[6]
Pharmacological Inhibition of Ack1
The development of small molecule inhibitors targeting Ack1 has provided valuable tools to probe its function and offers potential therapeutic avenues.
This compound
This compound is a potent and selective inhibitor of Ack1 with a reported IC50 of 2.1 nM.[7] It has been shown to inhibit the phosphorylation of Ack1 and the downstream activation of AKT.[7]
Other Notable Ack1 Inhibitors
Several other small molecules have been identified as potent Ack1 inhibitors, including AIM-100 and (R)-9b. These compounds have been instrumental in elucidating the role of Ack1 in cancer cell biology.
Data Presentation: Quantitative Inhibitor Data
| Inhibitor | Target | IC50 (nM) | Other Kinases Inhibited (IC50 or % Inhibition) | Reference |
| This compound | Ack1 | 2.1 | Data not available | [7] |
| AIM-100 | Ack1 | 21.58 | Did not inhibit 30 other kinases including AKT, AXL, HER, JAK, ERK, and PI3K subfamilies. | [8] |
| (R)-9b | Ack1 | 56 | JAK2 (98.6% inhibition at 1 µM), Tyk2 (98.9% inhibition at 1 µM), c-Src (438 nM) | [3][9] |
| Vemurafenib | Ack1 | 19 | B-Raf (V600E) | [1] |
| Dasatinib | Ack1 | <5 (in cells) | BCR-Abl, Src family kinases | [3] |
Experimental Protocols
In Vitro Kinase Assay (³³P HotSpot Assay)
This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a peptide substrate by the kinase.
Materials:
-
Recombinant human Ack1 enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test inhibitor (e.g., this compound)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.[3][10]
Co-Immunoprecipitation (Co-IP) for Ack1-RTK Interaction
This technique is used to demonstrate the physical interaction between Ack1 and an RTK in a cellular context.
Materials:
-
Cell lysate from cells expressing both Ack1 and the RTK of interest
-
Antibody specific to one of the proteins (e.g., anti-EGFR)
-
Protein A/G agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells to release proteins.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the second protein (e.g., anti-Ack1).[11]
Cell-Based Western Blot for Phosphorylation Status
This method is used to assess the effect of an Ack1 inhibitor on the phosphorylation of Ack1 and its downstream targets like AKT in cells.
Materials:
-
Cultured cells
-
Ack1 inhibitor
-
Growth factor (e.g., EGF)
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-p-Ack1, anti-p-AKT, anti-total Ack1, anti-total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with the Ack1 inhibitor for a specified time.
-
Stimulate the cells with a growth factor to activate the RTK-Ack1 pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[12]
Conclusion
Ack1 is a key transducer of signals from multiple RTKs, playing a significant role in cancer cell survival and proliferation. The development of potent and selective inhibitors, such as this compound, provides a promising strategy for targeting cancers that are dependent on aberrant RTK-Ack1 signaling. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the intricate roles of Ack1 and to aid in the development of novel therapeutics.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shepherding AKT and Androgen Receptor by Ack1 Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Appro" by Harshani R. Lawrence, Kiran Mahajan et al. [digitalcommons.usf.edu]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Oncogenic Symphony of ACK1 Kinase: A Technical Guide to its Signaling and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical node in oncogenic signaling.[1][2][3] Located on chromosome 3q29, the ACK1 gene is frequently amplified, mutated, or overexpressed in a multitude of human cancers, including prostate, breast, lung, and pancreatic cancer.[1][2][3][4][5][6] Its aberrant activation drives cancer progression by promoting cell survival, proliferation, invasion, and resistance to therapy.[1][7] ACK1 acts as a central hub, integrating signals from various receptor tyrosine kinases (RTKs) and transducing them to a unique set of downstream effectors, thereby orchestrating a complex network of pro-tumorigenic pathways.[8][9] This whitepaper provides an in-depth exploration of the oncogenic signaling of ACK1 kinase, presenting quantitative data on its dysregulation, detailed experimental protocols for its study, and visual representations of its intricate signaling pathways to guide future research and drug development efforts.
Mechanisms of ACK1 Activation in Cancer
The oncogenic potential of ACK1 is unleashed through several distinct mechanisms that lead to its constitutive activation:
-
Gene Amplification and Overexpression: The ACK1 gene is located on a chromosomal region (3q29) that is frequently amplified in various cancers.[1][3] This amplification leads to increased mRNA and protein expression, resulting in elevated kinase activity.[1][10] Notably, ACK1 gene amplification is a common event in lung and prostate cancers.[1][4]
-
Somatic Mutations: Activating mutations in the ACK1 gene have been identified in several cancer types. These mutations can occur in different domains of the kinase, leading to the disruption of its autoinhibitory mechanisms and resulting in constitutive activation.[1]
-
Upstream Activation by Receptor Tyrosine Kinases (RTKs): ACK1 is a key downstream effector of numerous RTKs, including EGFR, HER2, PDGFR, and Insulin Receptor.[8][11] Upon ligand binding and activation, these receptors recruit and activate ACK1, thereby relaying extracellular growth and survival signals into the cell.[8][11] This RTK-mediated activation is a crucial mechanism for ACK1's involvement in cancers driven by hyperactive growth factor signaling.
Core Signaling Pathways Downstream of ACK1
Once activated, ACK1 phosphorylates a unique repertoire of downstream substrates on tyrosine residues, initiating a cascade of signaling events that promote tumorigenesis.
The ACK1-AKT Pro-Survival Axis
A pivotal oncogenic function of ACK1 is its ability to activate the serine/threonine kinase AKT, a central regulator of cell survival and proliferation. ACK1 directly phosphorylates AKT at a non-canonical tyrosine residue, Tyr176.[1][4] This phosphorylation event is independent of the canonical PI3K pathway and promotes AKT's translocation to the plasma membrane, leading to its full activation through subsequent phosphorylation at Thr308 and Ser473.[4] The ACK1/AKT signaling axis is critical for cell survival and is implicated in resistance to therapies targeting the PI3K pathway.[6]
ACK1 and Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, ACK1 plays a crucial role in driving androgen-independent tumor growth. ACK1 directly interacts with and phosphorylates the Androgen Receptor (AR) at Tyr267 and Tyr363.[12][13] These phosphorylation events enhance AR's transcriptional activity even in the absence of androgens, leading to the expression of genes that promote cell proliferation and survival.[12][13][14] This mechanism is a key driver of castration-resistant prostate cancer (CRPC).[15]
Inactivation of the Tumor Suppressor WWOX
ACK1 can also promote tumorigenesis by inactivating tumor suppressor proteins. ACK1 has been shown to phosphorylate the tumor suppressor WWOX at Tyr287, leading to its polyubiquitination and subsequent proteasomal degradation.[8][9] The loss of WWOX function contributes to increased cell proliferation and survival.
Below is a diagram illustrating the core ACK1 signaling pathways.
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metastatic properties and genomic amplification of the tyrosine kinase gene ACK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel ACK1/TNK2 inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www2.nau.edu [www2.nau.edu]
- 13. file.yizimg.com [file.yizimg.com]
- 14. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Ack1 Inhibitor 1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling.[1][2] As an integrator of signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, Ack1 is a key transducer of extracellular cues to intracellular effectors that regulate cell survival, growth, and proliferation.[1][3][4] Its dysregulation, through gene amplification or mutation, is implicated in the progression of numerous cancers and the development of resistance to therapies.[2][5]
Ack1 inhibitor 1 is a potent, selective, and orally active small molecule inhibitor of Ack1 kinase.[6][7] It functions by blocking the phosphorylation of Ack1, which in turn prevents the activation of downstream pro-survival pathways, most notably the PI3K/Akt signaling cascade.[6] This document provides detailed protocols for the use of this compound in cell culture experiments to probe Ack1 signaling and assess its anti-proliferative effects.
Data Presentation
The following table summarizes the quantitative data for this compound based on available studies.
| Parameter | Value | Cell Line / Condition | Source |
| Biochemical IC₅₀ | 2.1 nM | In vitro kinase assay | [6] |
| Cell Growth IC₅₀ | 3.71 µM | 67R (NSCLC) | [6][8] |
| Cell Growth IC₅₀ | 4.18 µM | H1975 (NSCLC) | [6][8] |
| Target Engagement | Moderate p-Ack1 & p-Akt inhibition | 67R cells, 1 µM, 6 hr | [8] |
| Target Engagement | Stronger p-Akt inhibition | 67R cells, 5 µM, 6 hr | [8] |
Experimental Protocols
General Guidelines for Handling Kinase Inhibitors
Proper handling of small molecule inhibitors is critical for reproducible results.
-
Stock Solution Preparation: Most kinase inhibitors are soluble in organic solvents like DMSO.[9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.[9]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[9]
-
Vehicle Control: The solvent used to dissolve the inhibitor (e.g., DMSO) can have independent effects on cells. Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of the solvent as the highest concentration of the inhibitor used.[9] Typically, the final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent toxicity.[9]
-
Determining Optimal Concentration: The effective concentration of an inhibitor can vary significantly between cell lines. It is essential to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal working concentration (such as the IC₅₀) for your specific cell line and experimental endpoint.[9][10]
Protocol for Cell Viability/Proliferation Assay (e.g., MTT Assay)
This protocol determines the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., H1975, 67R)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells that are in the logarithmic growth phase.[11] Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. For an 8-point dose-response curve, you might prepare 2X final concentrations ranging from 10 µM down to the low nM range.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound. Remember to include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).[9]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).[8] The optimal time should be determined based on the cell line's doubling time and the inhibitor's mechanism.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Protocol for Western Blot Analysis of Ack1 Pathway Inhibition
This protocol is used to verify that this compound engages its target and inhibits downstream signaling.
Materials:
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Ack1 (Tyr284), anti-Ack1, anti-p-Akt (Tyr176 or Ser473), anti-Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 1 µM and 5 µM) and a vehicle control for a specified time (e.g., 6 hours).[8] In some cases, stimulation with a growth factor like EGF (e.g., 100 ng/mL for 30 minutes) may be required to activate the pathway before lysis.[8]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply the chemiluminescence substrate and visualize the protein bands using an imaging system. Analyze the band intensities to quantify the reduction in p-Ack1 and p-Akt levels relative to total protein and the loading control.
Visualizations
Ack1 Signaling Pathway
Caption: Simplified Ack1 signaling cascade and the point of intervention for this compound.
Experimental Workflow: Cell Viability Assay
Caption: Step-by-step workflow for determining the IC₅₀ of this compound.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for verifying target engagement of this compound via Western Blot.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 4. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 5. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. benchchem.com [benchchem.com]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Kinase Assay for Ack1 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in various cellular signaling pathways.[1][2][3] It acts as a downstream effector of several receptor tyrosine kinases (RTKs), including EGFR, PDGFR, and insulin (B600854) receptors, transducing signals that regulate cell growth, survival, and proliferation.[4] Dysregulation of Ack1 activity has been implicated in the progression of various cancers, making it an attractive therapeutic target.[5] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of "Ack1 inhibitor 1," a potent and selective inhibitor of Ack1 with a reported IC50 of 2.1 nM.
Ack1 Signaling Pathway
Ack1 is a key signaling node that integrates signals from multiple RTKs to activate downstream pro-survival pathways, most notably the PI3K/Akt pathway. Upon activation by upstream signals, Ack1 can directly phosphorylate Akt at Tyr176, leading to its activation in a PI3K-independent manner.[4] This activation of Akt promotes cell survival and proliferation.
Figure 1: Simplified Ack1 signaling pathway.
Data Presentation: Inhibitory Activity of Ack1 Inhibitors
The following table summarizes the in vitro inhibitory potency of "this compound" in comparison to other known Ack1 inhibitors.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 2.1 | Biochemical Kinase Assay | [6] |
| AIM-100 | 21 | In vitro kinase assay | [7] |
| Dasatinib | <5 | Cellular autophosphorylation assay | [8] |
| Bosutinib | 2.7 | In vitro kinase assay | [8] |
| Vemurafenib (PLX-4032) | 19 | In vitro kinase assay | [7] |
| Staurosporine | 22.8 | Radiometric HotSpot™ kinase assay | [1] |
Experimental Protocol: In Vitro Ack1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a non-radiometric, luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay technology to determine the potency of "this compound" against purified human Ack1 enzyme. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[9]
Materials and Reagents
-
Recombinant Human Ack1 (active)
-
WASP-derived peptide substrate (Sequence: KVIYDFIEKKKG) or a similar validated peptide like EFPIYDFLPAKKK[10][11]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT[9]
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Figure 2: In vitro kinase assay workflow.
Assay Procedure
-
Reagent Preparation:
-
This compound Dilution: Prepare a serial dilution of "this compound" in kinase buffer containing a final concentration of 1% DMSO. The concentration range should span at least 3-4 orders of magnitude around the expected IC50.
-
Ack1 Enzyme Solution: Dilute the recombinant human Ack1 enzyme in kinase buffer to the desired working concentration (e.g., 1-10 ng/µL, to be optimized for each enzyme batch).
-
Substrate/ATP Mixture: Prepare a 2X working solution of the WASP peptide substrate and ATP in kinase buffer. The final concentration in the assay should be optimized, but a starting point is 20 µM for the peptide substrate and 10 µM for ATP.[1]
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted "this compound" or vehicle (kinase buffer with 1% DMSO) to the appropriate wells.
-
Add 2.5 µL of the diluted Ack1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently and incubate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measurement of Luminescence:
-
Measure the luminescence of each well using a plate reader. The integration time should be set between 0.5 to 1 second.
-
-
Data Analysis:
-
The raw luminescence data is proportional to the amount of ADP produced and thus to the Ack1 kinase activity.
-
Calculate the percent inhibition for each concentration of "this compound" relative to the vehicle control.
-
Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocol offers a robust and reliable method for determining the in vitro potency of "this compound" and other potential Ack1 inhibitors. The ADP-Glo™ assay format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials. The data generated from this assay can be instrumental in the characterization and development of novel therapeutic agents targeting Ack1 for the treatment of cancer and other diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
Determining the Optimal Concentration of Ack1 Inhibitor 1 for H1975 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical regulator of various cellular processes, including cell growth, survival, and migration.[1][2][3] Dysregulation of Ack1 signaling has been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[1][2][4] The NCI-H1975 cell line, derived from a human non-small cell lung carcinoma (NSCLC), is a widely used model in cancer research.[5][6][7] This cell line is characterized by a dual mutation in the epidermal growth factor receptor (EGFR), specifically the L858R activating mutation and the T790M resistance mutation, which confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[5] This makes H1975 cells a valuable tool for investigating novel therapeutic strategies to overcome drug resistance. This document provides detailed application notes and protocols for determining the optimal concentration of Ack1 inhibitor 1 for inhibiting the growth of H1975 cells.
Ack1 Signaling Pathway in H1975 Cells
Ack1 is a key downstream effector of multiple receptor tyrosine kinases (RTKs), including EGFR.[1][8] In H1975 cells, the constitutively active mutant EGFR can lead to the activation of Ack1. Activated Ack1, in turn, can phosphorylate and activate downstream signaling molecules, most notably Akt, at a unique tyrosine residue (Tyr176).[1][2][9] This activation of the Akt pathway, a crucial survival pathway for cancer cells, can contribute to cell proliferation and resistance to apoptosis. Therefore, inhibiting Ack1 presents a promising strategy to suppress the growth of H1975 cells.
Data Presentation
The following table summarizes the reported inhibitory concentration (IC50) of this compound in H1975 cells. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of cell growth.
| Compound | Cell Line | Reported IC50 (µM) | Reference |
| This compound | H1975 | 4.18 | [10][11] |
Experimental Protocols
This section provides a detailed protocol for determining the optimal concentration of this compound in H1975 cells using a cell viability assay.
Materials
-
NCI-H1975 cell line (ATCC CRL-5908)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (e.g., MedChemExpress HY-149989)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CCK-8 (Cell Counting Kit-8)
-
Microplate reader
Cell Culture and Maintenance
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
The following workflow outlines the steps for determining the dose-response curve and IC50 value of this compound.
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count H1975 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50 µM). A vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized (e.g., 24, 48, or 72 hours) depending on the desired experimental endpoint.[12]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using a suitable software with non-linear regression analysis.
-
Conclusion
This document provides a comprehensive guide for determining the optimal concentration of this compound for the H1975 non-small cell lung cancer cell line. The provided protocols and background information will aid researchers in accurately assessing the potency of this inhibitor and its potential as a therapeutic agent for cancers with dysregulated Ack1 signaling. The established IC50 value of 4.18 µM serves as a valuable starting point for designing further in vitro and in vivo studies.
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. NCI-H1975 Cells [cytion.com]
- 6. accegen.com [accegen.com]
- 7. NCI-H1975 Cell Line - Creative Biogene [creative-biogene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Ack1 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant target in cancer therapy. Ack1 integrates signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and MERTK, and plays a crucial role in cell survival, proliferation, and migration.[1] Its aberrant activation, amplification, or mutation is implicated in a wide array of human cancers, including prostate, breast, lung, and pancreatic cancers.[1][2] Inhibition of Ack1 has been shown to induce cell cycle arrest, apoptosis, and sensitization to radiation in cancer cells.[1] These application notes provide detailed protocols and quantitative data for the in vivo administration of various Ack1 inhibitors in mouse models, intended to guide preclinical research and drug development efforts.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration details for several Ack1 inhibitors that have been evaluated in mouse models.
Table 1: In Vivo Dosage and Administration of Ack1 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| AIM-100 | Xenograft | Castration-Resistant Prostate Cancer | Not Specified | Not Specified | Not Specified | [2] |
| (R)-9b | Syngeneic (B6 mice) | Not Specified | Not Specified | Injection | Not Specified | [1] |
| Dasatinib (B193332) | Xenograft | Colorectal Cancer | 50 mg/kg | Oral Gavage | Daily, 5 days/week for 28 days | [3] |
| Patient-Derived Xenograft (PDX) | Lung Cancer | 30 mg/kg | Oral Gavage | Daily for 36 days | [4][5] | |
| ASP-3026 | Xenograft (MF-1 nude mice) | Breast Cancer (MDA-MB-231) | 50 mg/kg | Not Specified | Twice daily for 4 days |
Signaling Pathways and Experimental Workflow
Ack1 Signaling Pathways
Ack1 acts as a central hub integrating signals from multiple RTKs to activate pro-survival pathways. A key downstream effector is the serine/threonine kinase AKT. Ack1 can phosphorylate AKT at Tyr176, leading to its activation in a PI3K-independent manner.[2] Additionally, Ack1 can phosphorylate the Androgen Receptor (AR), promoting its activity in castration-resistant prostate cancer.[2]
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating the efficacy of an Ack1 inhibitor in a xenograft mouse model involves tumor cell implantation, tumor growth monitoring, randomization into treatment groups, drug administration, and endpoint analysis.
Experimental Protocols
The following protocols are representative methodologies for the in vivo administration of Ack1 inhibitors in mouse models based on published studies. Researchers should optimize these protocols based on the specific inhibitor, mouse model, and experimental goals.
Protocol 1: Oral Administration of Dasatinib in a Xenograft Mouse Model
This protocol details the oral administration of Dasatinib for evaluating its anti-tumor efficacy in a subcutaneous xenograft model.
Materials:
-
Dasatinib powder
-
Vehicle: 80 mM Sodium Citrate (B86180) buffer, pH 3.1
-
Immunodeficient mice (e.g., Nude, SCID, or NSG) bearing established tumors
-
Sterile water for injection
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Analytical balance
-
pH meter
Procedure:
-
Vehicle Preparation (80 mM Sodium Citrate Buffer):
-
Dissolve sodium citrate in sterile water to a final concentration of 80 mM.
-
Adjust the pH to 3.1 using citric acid.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Dasatinib Formulation:
-
On the day of administration, accurately weigh the required amount of Dasatinib powder.
-
Dissolve the Dasatinib in the 80 mM citrate buffer to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.[6]
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the body weight of the mouse to calculate the exact volume of the Dasatinib solution to be administered (typically 5-10 mL/kg).
-
Draw the calculated volume into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Observe the mouse for a short period after dosing to ensure no adverse reactions.
-
-
Dosing Schedule:
Protocol 2: Administration of (R)-9b in a Mouse Model
This protocol provides guidance for the preparation and administration of the Ack1 inhibitor (R)-9b.
Materials:
-
(R)-9b or its mesylate salt ((R)-9bMS)
-
Vehicle: Phosphate-Buffered Saline (PBS) containing 10% DMSO
-
Sterile PBS
-
DMSO (cell culture grade)
-
Syringes and needles for injection (e.g., 27-30 gauge)
Procedure:
-
Formulation of (R)-9b:
-
The mesylate salt of (R)-9b has shown enhanced solubility, making it suitable for in vivo experiments.[2]
-
Prepare a stock solution of (R)-9bMS in 100% DMSO.
-
On the day of use, dilute the stock solution with sterile PBS to the final desired concentration. The final formulation should contain 10% DMSO to ensure solubility.[2] For example, to prepare 1 mL of dosing solution, mix 100 µL of the DMSO stock with 900 µL of sterile PBS.
-
Vortex the solution to ensure it is homogenous.
-
-
Administration:
-
While the specific route is not always detailed, injection (intraperitoneal or subcutaneous) is a common method for administering compounds formulated in PBS/DMSO.
-
Calculate the required dose volume based on the animal's body weight.
-
Administer the solution to the mice according to the planned dosing schedule.
-
-
Dosing Schedule:
-
The optimal dosing schedule should be determined in preliminary tolerability and pharmacokinetic/pharmacodynamic (PK/PD) studies. Studies have noted that (R)-9b suppresses tumor growth in various xenograft and PDX models.[1]
-
Protocol 3: General Protocol for Establishing a Xenograft Model
This protocol provides a general framework for establishing a subcutaneous tumor model, a prerequisite for testing inhibitor efficacy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take-rate)
-
Immunodeficient mice (e.g., Nude, SCID, NSG), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsin or another appropriate method.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cell pellet in cold PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1-10 x 10⁶ cells per 100-200 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Concluding Remarks
The protocols and data presented herein serve as a comprehensive resource for researchers investigating Ack1 inhibitors in preclinical mouse models. The choice of inhibitor, formulation, and administration protocol will depend on the specific research question and cancer model. It is critical to conduct preliminary studies to determine the maximum tolerated dose (MTD) and to assess the pharmacokinetic and pharmacodynamic properties of the chosen inhibitor to ensure optimal study design and interpretation of results. As research into Ack1 continues to evolve, these guidelines will aid in the standardized evaluation of novel therapeutic agents targeting this important oncogenic kinase.
References
- 1. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with Ack1 Inhibitor 1 and EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in various cancers. However, the efficacy of EGFR inhibitors is often limited by the development of intrinsic or acquired resistance. Activated Cdc42-associated kinase 1 (Ack1), a non-receptor tyrosine kinase, has emerged as a key player in oncogenic signaling and drug resistance.[1][2][3] Ack1 can be activated downstream of receptor tyrosine kinases like EGFR and can modulate critical cell survival pathways, including the PI3K/AKT pathway.[1][4][5] Preclinical studies have demonstrated that combining an Ack1 inhibitor with an EGFR inhibitor can lead to synergistic anti-cancer effects and overcome resistance to EGFR-targeted therapies.[6][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for studying the combined effects of Ack1 inhibitor 1 and EGFR inhibitors in cancer research.
Signaling Pathways
The synergistic effect of combining Ack1 and EGFR inhibitors stems from the interception of key oncogenic signaling pathways. EGFR activation triggers multiple downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[10][11][12] Ack1 can be activated by EGFR and, in turn, can phosphorylate and activate AKT, providing a bypass mechanism for cells to evade EGFR inhibition.[1][4][5] By simultaneously inhibiting both EGFR and Ack1, it is possible to achieve a more complete blockade of these critical survival signals.
Caption: EGFR and Ack1 signaling pathways and points of inhibition.
Data Presentation
The combination of this compound and an EGFR inhibitor, such as osimertinib (B560133) or gefitinib, has shown synergistic effects in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).
| Parameter | This compound | EGFR Inhibitor (Osimertinib) | Combination | Cell Line | Reference |
| IC50 (Growth) | 3.71 µM | Varies | Synergistic | 67R (Osimertinib-resistant) | [13][14] |
| IC50 (Growth) | 4.18 µM | Varies | Not Specified | H1975 | [13][14] |
| Apoptosis | Moderate Induction | Moderate Induction | Enhanced Induction | PC-9, HCC827 | [6] |
| Resistance Delay | - | Emergence of Resistance | Delayed Emergence | In vitro & in vivo models | [6][7] |
| Tumor Growth | Inhibition | Inhibition | Enhanced Inhibition | Osimertinib-resistant xenografts | [6] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of this compound and an EGFR inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-9, HCC827, or osimertinib-resistant lines)
-
Complete growth medium
-
This compound (e.g., HY-149989)
-
EGFR inhibitor (e.g., Osimertinib)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the EGFR inhibitor, both alone and in combination, in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.[15][16][17]
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[15]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.eu [file.medchemexpress.eu]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Western blot protocol for detecting p-ACK1 after Ack1 inhibitor 1 treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1][2] Dysregulation of ACK1 activity has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[3][4] Ack1 inhibitor 1 is a potent and selective small molecule inhibitor that targets the kinase activity of ACK1, leading to a reduction in its phosphorylation and the attenuation of downstream signaling pathways, such as the AKT pathway.[5] This document provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of ACK1 at tyrosine 284 (p-ACK1 Tyr284), a key autophosphorylation site indicative of its activation, following treatment with this compound.[6]
Signaling Pathway of ACK1
ACK1 acts as a central node in cellular signaling, integrating signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[7][8] Upon activation by upstream signals, ACK1 undergoes autophosphorylation, leading to the activation of downstream pro-survival pathways, most notably the PI3K/AKT pathway.[1][9] this compound exerts its effect by binding to the kinase domain of ACK1, preventing its autophosphorylation and subsequent activation of downstream effectors.
Experimental Protocol: Western Blot for p-ACK1
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to assess the levels of phosphorylated ACK1.
Materials and Reagents
-
Cell Lines: Select a cell line with known ACK1 activity. Examples include non-small cell lung cancer (NSCLC) cell lines like A549, prostate cancer cell lines, or breast cancer cell lines.[3][4]
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-ACK1 (Tyr284)
-
Primary Antibody: Rabbit or Mouse anti-total-ACK1
-
Loading Control Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktail (100X)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (low percentage or gradient gels are recommended for the high molecular weight ACK1, ~140 kDa)[10]
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer (with modifications for high MW proteins)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
Cell culture incubator and hoods
-
Microcentrifuge
-
Sonicator or 25-gauge needle and syringe
-
SDS-PAGE and Western blot transfer apparatus
-
Imaging system for chemiluminescence detection
-
RIPA Lysis Buffer Recipe (100 mL)
For optimal preservation of protein phosphorylation, prepare the lysis buffer fresh and keep it on ice.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Tris-HCl, pH 7.4 | 1 M | 5 mL | 50 mM |
| NaCl | 5 M | 3 mL | 150 mM |
| NP-40 | 10% | 10 mL | 1% |
| Sodium Deoxycholate | 10% | 2.5 mL | 0.25% |
| SDS | 10% | 0.1 mL | 0.1% |
| Protease/Phosphatase Inhibitor Cocktail | 100X | 1 mL | 1X |
| Distilled H₂O | - | to 100 mL | - |
Source: Adapted from[5][6][11][12]
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5 µM) for a specified time (e.g., 6 hours).[5] Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA Lysis Buffer with freshly added protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Sonicate the lysate briefly or pass it through a 25-gauge needle to shear DNA and reduce viscosity. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Heat the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. b. Run the gel according to the manufacturer's recommendations. For ACK1 (~140 kDa), a lower percentage acrylamide (B121943) gel (e.g., 8%) or a gradient gel (e.g., 4-12%) is recommended for better resolution.[10]
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. For high molecular weight proteins like ACK1, a wet transfer is often more efficient. c. Optimize transfer conditions: consider a longer transfer time (e.g., 90 minutes to overnight) at a lower voltage in a cold room (4°C).[13] d. To improve the transfer of large proteins, the methanol (B129727) concentration in the transfer buffer can be reduced to 10%, and up to 0.02% SDS can be added.[10]
7. Blocking: a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is recommended over non-fat milk to reduce background.
8. Primary Antibody Incubation: a. Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions in the table below. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Washing and Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature. c. Wash the membrane again three times for 10 minutes each with TBST.
10. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system. d. To ensure equal protein loading, the membrane can be stripped and re-probed for total ACK1 and a loading control like β-actin or GAPDH. e. Quantify the band intensities using densitometry software. The p-ACK1 signal should be normalized to the total ACK1 signal, which can then be normalized to the loading control.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 70-80% confluency | Ensures active cell signaling. |
| This compound Concentration | 0.1 - 5 µM | Titrate for optimal concentration in your cell line.[5] |
| Inhibitor Treatment Time | 6 hours | Time-course experiments may be necessary.[5] |
| Protein Loading Amount | 20 - 30 µg per lane | Adjust based on protein expression levels. |
| p-ACK1 (Tyr284) Antibody Dilution | 1:1000 | Dilute in 5% BSA in TBST. |
| Total ACK1 Antibody Dilution | 1:500 - 1:2000 | Dilute in 5% BSA or non-fat milk in TBST.[14][15] |
| Loading Control Antibody Dilution | 1:1000 - 1:10000 | Varies by antibody. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Titrate for optimal signal-to-noise ratio. |
| Blocking Time and Reagent | 1 hour at RT with 5% BSA in TBST | BSA is preferred for phospho-protein detection. |
| Primary Antibody Incubation | Overnight at 4°C | Ensures sufficient antibody binding. |
Troubleshooting
-
No or Weak p-ACK1 Signal:
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Optimize transfer conditions for high molecular weight proteins.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Use BSA for blocking instead of non-fat milk.
-
Increase the number and duration of washes.
-
Optimize antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize blocking and washing steps.
-
Consider using a different primary antibody.
-
By following this detailed protocol, researchers can effectively and reliably measure the inhibition of ACK1 phosphorylation by this compound, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. fortislife.com [fortislife.com]
- 7. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 8. Nonreceptor Tyrosine Kinase Ack1 | Encyclopedia MDPI [encyclopedia.pub]
- 9. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 12. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. ACK1 antibody (14304-1-AP) | Proteintech [ptglab.com]
- 15. ACK1 Polyclonal Antibody (PA5-96151) [thermofisher.com]
Application Notes and Protocols: Immunoprecipitation of ACK1 Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical regulator of cell signaling pathways implicated in the proliferation, survival, and metastasis of various cancers.[1][2] Aberrant activation of ACK1 is frequently observed in a range of malignancies, including prostate, breast, and lung cancer, making it an attractive target for therapeutic intervention.[3][4][5] ACK1 transduces signals from receptor tyrosine kinases (RTKs) to downstream effectors, notably activating the pro-survival AKT pathway through phosphorylation at Tyrosine 176.[1][3] The development of small molecule inhibitors targeting ACK1 has shown promise in preclinical studies, demonstrating the potential to arrest the cell cycle and induce apoptosis in cancer cells.[1][2]
This document provides detailed protocols for the immunoprecipitation of ACK1 from cell lysates following treatment with a specific inhibitor, "Ack1 inhibitor 1." This procedure is essential for studying the direct engagement of the inhibitor with its target, as well as for downstream applications such as assessing post-translational modifications and protein-protein interactions. Additionally, protocols for subsequent Western blot analysis and a cell viability assay are included to provide a comprehensive workflow for evaluating the efficacy of ACK1 inhibitors.
Data Presentation
The following table summarizes representative quantitative data from an experiment evaluating the effect of this compound on ACK1 activity and cell viability. This data is intended to be illustrative of expected experimental outcomes.
| Parameter | Vehicle (DMSO) | This compound (100 nM) | Fold Change |
| Immunoprecipitated ACK1 (Relative Units) | 1.00 | 0.95 | 0.95 |
| Phospho-ACK1 (Tyr284) / Total ACK1 Ratio | 1.00 | 0.23 | 0.23 |
| Co-Immunoprecipitated AKT (Relative Units) | 1.00 | 0.45 | 0.45 |
| Cell Viability (% of Control) | 100% | 58% | 0.58 |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological and experimental processes, the following diagrams are provided.
Caption: ACK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ACK1 Immunoprecipitation.
Experimental Protocols
Protocol 1: Immunoprecipitation of ACK1
This protocol details the immunoprecipitation of ACK1 from cancer cell lines treated with this compound.
Materials:
-
Cancer cell line known to express ACK1 (e.g., LNCaP, PC-3, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-ACK1 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Microcentrifuge tubes
-
Magnetic separator
-
End-over-end rotator
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each dish and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples with lysis buffer. Use 1-2 mg of total protein for each immunoprecipitation.
-
Add 2-5 µg of the anti-ACK1 antibody to the clarified lysate.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
Add 30 µL of pre-washed Protein A/G magnetic bead slurry to each tube.
-
Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Place the tubes on a magnetic separator to pellet the beads. Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, remove all residual buffer.
-
To elute the immunoprecipitated proteins, resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Place the tubes on the magnetic separator and collect the supernatant containing the eluted proteins. These samples are now ready for Western blot analysis.
-
Protocol 2: Western Blotting for ACK1 and Phospho-ACK1
This protocol describes the detection of total ACK1 and phosphorylated ACK1 (at Tyr284, an autophosphorylation site indicative of activity) in the immunoprecipitated samples.[6]
Materials:
-
Eluted immunoprecipitated samples from Protocol 1
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ACK1 antibody (for detection)
-
Anti-phospho-ACK1 (Tyr284) antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-ACK1 or anti-phospho-ACK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
For analysis, perform densitometry to quantify the band intensities. The phospho-ACK1 signal should be normalized to the total ACK1 signal.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.[7]
-
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1 tyrosine kinase: targeted inhibition to block cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Phospho-Ack1 (Tyr284) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with Ack1 Inhibitors
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1 tyrosine kinase: targeted inhibition to block cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. tandfonline.com [tandfonline.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Measuring Apoptosis Induced by Ack1 Inhibitor 1 Using the TUNEL Assay
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1][2] Aberrant activation of Ack1 has been implicated in the progression of numerous cancers, making it a promising target for therapeutic intervention.[3][4][5] Ack1 promotes cell survival through multiple mechanisms, including the activation of the pro-survival kinase AKT and the degradation of the pro-apoptotic tumor suppressor Wwox.[3][6] Consequently, inhibition of Ack1 is expected to suppress tumor growth by inducing cell cycle arrest and apoptosis.[1][4]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely used method for detecting DNA fragmentation, a key hallmark of late-stage apoptosis.[7][8][9] During apoptosis, endonucleases cleave genomic DNA, generating numerous 3'-hydroxyl (3'-OH) ends.[7][10] The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to these 3'-OH ends, allowing for the identification and quantification of apoptotic cells.[7][9] This document provides a detailed protocol for utilizing the TUNEL assay to measure apoptosis induced by a specific Ack1 inhibitor, referred to herein as "Ack1 inhibitor 1".
Ack1 Signaling Pathway in Apoptosis
Ack1 is a key signaling node that integrates signals from receptor tyrosine kinases (RTKs) to regulate downstream pathways involved in cell survival and apoptosis.[3][6] In its active state, Ack1 promotes cell survival by phosphorylating and activating AKT at tyrosine 176, a mechanism that can be independent of the canonical PI3K pathway.[3] Activated AKT then proceeds to phosphorylate and inactivate several pro-apoptotic proteins, thereby inhibiting apoptosis. Furthermore, Ack1 can phosphorylate the tumor suppressor Wwox, leading to its ubiquitination and subsequent degradation, further diminishing pro-apoptotic signals.[6] Inhibition of Ack1 with "this compound" is expected to block these survival signals, leading to decreased AKT activation, stabilization of Wwox, and ultimately, the induction of apoptosis.
Figure 1. Simplified Ack1 signaling pathway in relation to apoptosis.
Experimental Protocols
This section provides a detailed methodology for assessing apoptosis induced by "this compound" using a fluorescence-based TUNEL assay.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., pancreatic, breast, or prostate cancer cells known to have active Ack1 signaling) in a 96-well plate or on coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Cell Treatment: The following day, treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control by treating a set of cells with DNase I (1 µg/mL for 15-30 minutes before fixation) or a known apoptosis inducer like staurosporine (B1682477) (0.5 µM for 4 hours).[7][11] A negative control, where the TdT enzyme is omitted from the reaction mix, should also be prepared.[7]
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and inhibitor concentration.
TUNEL Assay Protocol (for Adherent Cells on Coverslips)
This protocol is adapted from standard TUNEL assay procedures.[7][10][11]
-
Fixation:
-
Carefully remove the culture medium.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 4% paraformaldehyde in PBS to each well to fix the cells. Incubate for 15-30 minutes at room temperature.[7]
-
Remove the fixative and wash the cells twice with PBS.
-
-
Permeabilization:
-
Equilibration:
-
(Optional) Add Equilibration Buffer (component of most commercial TUNEL assay kits) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mix according to the manufacturer's instructions (typically includes TdT enzyme and fluorescently labeled dUTPs, e.g., FITC-dUTP).
-
Carefully remove the equilibration buffer.
-
Add the TdT reaction mix to the cells, ensuring the coverslip is completely covered.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber to prevent evaporation and photobleaching.[7][10]
-
-
Stopping the Reaction:
-
Add a stop/wash buffer (often provided in commercial kits) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
To visualize all cell nuclei, counterstain with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Data Acquisition and Analysis
-
Microscopy:
-
Visualize the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore (e.g., blue for DAPI/Hoechst, green for FITC).
-
Capture images from at least 5-10 random fields per sample, ensuring a minimum of 200 cells are counted per field.[10]
-
-
Quantification:
-
The percentage of apoptotic cells can be calculated as follows: (Number of TUNEL-positive nuclei (green)) / (Total number of nuclei (blue)) x 100%
-
Automated image analysis software can be used for more objective and high-throughput quantification.[12]
-
Experimental Workflow
Figure 2. Experimental workflow for the TUNEL assay.
Data Presentation
The quantitative data obtained from the TUNEL assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (%) (Mean ± SD) |
| Vehicle Control | - | 24 | 2.5 ± 0.8 |
| This compound | 0.1 | 24 | 8.7 ± 1.5 |
| This compound | 1 | 24 | 25.4 ± 3.2 |
| This compound | 10 | 24 | 58.1 ± 5.6 |
| Vehicle Control | - | 48 | 3.1 ± 1.0 |
| This compound | 0.1 | 48 | 15.2 ± 2.1 |
| This compound | 1 | 48 | 45.8 ± 4.9 |
| This compound | 10 | 48 | 75.3 ± 6.8 |
| Positive Control (Staurosporine) | 0.5 | 4 | 92.4 ± 4.1 |
| Negative Control (No TdT) | - | 24 | < 1 |
Table 1. Hypothetical quantitative data from a TUNEL assay measuring apoptosis induced by "this compound" in a cancer cell line. Data are presented as the mean percentage of TUNEL-positive cells ± standard deviation (SD) from three independent experiments.
Troubleshooting and Considerations
-
False Positives: The TUNEL assay is not strictly specific to apoptosis and can also detect DNA breaks resulting from necrosis or active DNA repair.[7] It is crucial to assess cell morphology (e.g., nuclear condensation, membrane blebbing) to confirm apoptosis.[10]
-
Optimization: The fixation and permeabilization steps are critical and may require optimization for different cell types.[7][8] Over-fixation can mask DNA ends, while over-permeabilization can lead to the loss of fragmented DNA.[10]
-
Controls are Essential: The inclusion of positive and negative controls is mandatory for validating the assay results. The positive control ensures the assay is working correctly, while the negative control helps to identify non-specific staining.[7]
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ACK1 Contributes to the Pathogenesis of Inflammation and Autoimmunity by Promoting the Activation of TLR Signaling Pathways [frontiersin.org]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1 tyrosine kinase: targeted inhibition to block cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. TUNEL staining [abcam.com]
- 10. antbioinc.com [antbioinc.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. opentrons.com [opentrons.com]
Application Notes and Protocols: Establishing a Xenograft Model to Test Ack1 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical player in cancer progression.[1][2] Deregulated Ack1 signaling is implicated in various malignancies, promoting cell survival, proliferation, and resistance to therapy.[1][3][4] Ack1 acts as a central node, integrating signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR, and activating downstream pro-survival pathways, most notably the PI3K/Akt signaling cascade.[1][5][6][7] Given its oncogenic roles, Ack1 presents a compelling target for cancer therapy. This document provides a detailed guide for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of a novel Ack1 inhibitor, "Ack1 Inhibitor 1."
Ack1 Signaling Pathway
Ack1 is a cytoplasmic tyrosine kinase that, upon activation by upstream signals such as growth factors, phosphorylates a range of downstream substrates.[7] A key substrate is the serine/threonine kinase Akt. Ack1-mediated phosphorylation of Akt at tyrosine 176 (p-Akt Y176) is a crucial step in a PI3K-independent pathway of Akt activation, contributing to cell survival and proliferation.[1][8] Ack1 inhibitors are designed to bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby blocking these downstream oncogenic signals.[9]
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 8. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Navigating Solubility Challenges with Ack1 Inhibitors: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility of Ack1 inhibitors, along with troubleshooting strategies and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for creating initial stock solutions of Ack1 inhibitors?
A1: Most small molecule kinase inhibitors, including Ack1 inhibitors, exhibit limited solubility in aqueous solutions. Therefore, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent. The most commonly used solvent for this purpose is Dimethyl sulfoxide (B87167) (DMSO). For instance, the Ack1 inhibitor AIM-100 is soluble in DMSO up to 100 mM.[1] Ethanol (B145695) can also be a suitable solvent for some inhibitors, with AIM-100 also being soluble up to 100 mM in ethanol.[1]
Q2: My Ack1 inhibitor is precipitating when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This is a frequent issue known as "crashing out," which occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[2] To address this, consider the following troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.[1]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is minimal (ideally below 0.5%) to avoid solvent effects on your experiment while maintaining the inhibitor's solubility.[1][2]
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to keep the inhibitor in solution.[1]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) may improve solubility.[1]
-
Sonication: Brief sonication of the solution after dilution can help to break down small precipitates and re-dissolve the compound.[1]
Q3: How does pH affect the solubility of Ack1 inhibitors?
A3: The solubility of many kinase inhibitors can be highly dependent on the pH of the solution, particularly for compounds that are weak bases.[2] For these inhibitors, lowering the pH of the aqueous buffer can lead to increased solubility.[2] It is advisable to test a range of pH values if your experimental setup allows for it.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inhibitor powder will not dissolve in the primary solvent (e.g., DMSO). | The inhibitor may have low solubility even in organic solvents, or the solvent may not be of high purity. | - Use high-purity, anhydrous DMSO. - Gently warm the solution to 37°C (ensure to check for compound stability at this temperature). - If the issue persists, consider trying an alternative solvent like ethanol, if compatible with your downstream application.[1] |
| Precipitation is observed immediately upon dilution into aqueous buffer. | The final concentration of the inhibitor in the aqueous buffer exceeds its solubility limit. | - Perform serial dilutions in your organic solvent (e.g., DMSO) first before adding to the aqueous medium.[2] - Decrease the final concentration of the inhibitor in the assay. - Add the inhibitor stock solution to the aqueous buffer while vortexing to ensure rapid mixing. |
| The solution becomes cloudy over time after dilution. | The inhibitor is slowly precipitating out of the solution, indicating it is not stable in the aqueous buffer under the current conditions. | - Prepare fresh dilutions of the inhibitor immediately before use. - Incorporate a solubility enhancer like a surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG) into your aqueous buffer.[1][2] - Re-evaluate the pH of your buffer to see if an adjustment can improve solubility.[2] |
| Inconsistent experimental results. | This could be due to variable amounts of soluble inhibitor in different experiments. | - Ensure the inhibitor is fully dissolved in the stock solution before each use. - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can affect compound stability and solubility.[2] - Visually inspect for any precipitation before adding the inhibitor to your experiment. |
Quantitative Solubility Data
The solubility of Ack1 inhibitors can vary. Below is a summary of available data for specific inhibitors.
| Inhibitor | Solvent | Solubility |
| AIM-100 | DMSO | Up to 100 mM[1] |
| Ethanol | Up to 100 mM[1] | |
| (R)-9b | PBS with 10% DMSO | 1 mg/mL[3] |
| (S)-9b | PBS with 10% DMSO | 0.9 mg/mL[3] |
| (R)-9b (mesylate salt) | PBS with 10% DMSO | >5 mg/mL[3] |
Experimental Protocols
Protocol: Preparation of Ack1 Inhibitor Stock Solution
-
Materials:
-
Ack1 inhibitor powder
-
High-purity, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of the Ack1 inhibitor powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming to 37°C can be applied if necessary, but verify the compound's stability at this temperature.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture, for long-term stability.[2]
-
Visualizations
Caption: Simplified Ack1 signaling pathway and the point of intervention by an Ack1 inhibitor.
Caption: Recommended workflow for preparing and using Ack1 inhibitor solutions in experiments.
Caption: A logical workflow for troubleshooting common solubility issues with Ack1 inhibitors.
References
Troubleshooting inconsistent results in Ack1 inhibitor 1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ack1 inhibitor 1 in their experiments. The information is tailored for scientists in academic research and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Ack1 Phosphorylation
Question: My Western blot results show variable or weak inhibition of Ack1 phosphorylation (p-Ack1) even at recommended concentrations of this compound. What could be the cause?
Answer: Inconsistent inhibition of Ack1 autophosphorylation can arise from several factors related to experimental conditions and cellular context. Here is a troubleshooting guide:
-
Inhibitor Stability and Storage: Ensure the this compound is properly stored according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution.
-
Cell Line Specificity: The activity of Ack1 and its susceptibility to inhibition can vary significantly between different cell lines. Some cell lines may have compensatory signaling pathways that reduce their dependency on Ack1.[1][2] It is recommended to test a range of concentrations to determine the optimal inhibitory dose for your specific cell line.
-
Stimulation Conditions: Ack1 is a non-receptor tyrosine kinase that is activated by various receptor tyrosine kinases (RTKs) in response to growth factors like EGF, PDGF, and insulin.[3][4] If you are studying growth factor-induced Ack1 activation, ensure that the stimulation is consistent and robust. Conversely, in some systems, constitutive activation of Ack1 may be present, and growth factor stimulation might not be necessary.
-
Treatment Duration: The timing of inhibitor treatment relative to stimulation is critical. For acute inhibition, pre-incubating cells with the inhibitor for a sufficient period (e.g., 1-6 hours) before growth factor stimulation is often necessary to ensure the inhibitor has engaged its target.[5]
-
Off-Target Effects of Other Inhibitors: If you are using this compound in combination with other kinase inhibitors, be aware of potential off-target effects. For example, Dasatinib is a multi-kinase inhibitor that also targets Ack1.[1][2][6]
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent Ack1 phosphorylation.
Issue 2: Discrepancy Between Inhibition of Ack1 and Downstream Signaling (e.g., p-AKT)
Question: I am seeing good inhibition of p-Ack1, but the phosphorylation of its downstream target AKT (at Tyr176) is not consistently reduced. Why is this happening?
Answer: This discrepancy can be due to the complexity of signaling networks. While Ack1 is a known activator of AKT through phosphorylation at Tyr176, other pathways can also lead to AKT activation.[6]
-
PI3K-Independent AKT Activation: Ack1-mediated AKT phosphorylation at Tyr176 is a PI3K-independent mechanism.[6] However, the canonical PI3K pathway is a major activator of AKT through phosphorylation at Ser473 and Thr308. If the PI3K pathway is highly active in your cell model, you may not see a significant decrease in overall AKT activity by inhibiting Ack1 alone.
-
Alternative Kinases: Other kinases might be compensating for the loss of Ack1 activity and phosphorylating AKT.
-
Antibody Specificity: Ensure the antibodies you are using for Western blotting are specific for the intended phosphorylation sites (p-Ack1 Tyr284, p-AKT Tyr176, p-AKT Ser473, etc.).
Experimental Approach to Delineate Pathways:
To dissect the signaling pathways, consider using a combination of inhibitors. For instance, co-treatment with an Ack1 inhibitor and a PI3K inhibitor can help determine the relative contribution of each pathway to AKT activation in your system.[1]
Caption: Dual pathways leading to AKT activation.
Issue 3: Variable Cell Viability Results with this compound
Question: My cell viability assays (e.g., MTT, CellTiter-Glo) are showing inconsistent results or a weaker than expected effect of the Ack1 inhibitor. What are the potential reasons?
Answer: The impact of Ack1 inhibition on cell viability is highly context-dependent.
-
"Addiction" to Ack1 Signaling: The concept of "oncogene addiction" suggests that some cancer cells are highly dependent on a single oncogenic pathway for survival.[7] If your cell line is not "addicted" to Ack1 signaling, you may observe a more modest effect on cell viability.
-
Acquired Resistance: Prolonged treatment with kinase inhibitors can lead to the development of acquired resistance. This can occur through various mechanisms, including upregulation of the target kinase or activation of bypass signaling pathways.[8]
-
Experimental Assay Parameters: Ensure that your cell viability assay parameters are optimized. This includes cell seeding density, inhibitor treatment duration, and the linear range of the assay.
Experimental Workflow for Cell Viability Assay:
Caption: Standard workflow for a cell viability assay.
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50) of various Ack1 inhibitors against the Ack1 kinase and in cellular assays.
| Inhibitor Name | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | Ack1 Kinase | 2.1 | - | Kinase Assay | [9] |
| Cell Growth | 3710 | 67R | Cell Viability | [5][9] | |
| Cell Growth | 4180 | H1975 | Cell Viability | [5][9] | |
| AIM-100 | Ack1 Kinase | 21.58 | - | Kinase Assay | [1][10] |
| (R)-9b | Ack1 Kinase | 56 | - | 33P HotSpot Assay | [2][11] |
| Cell Growth | < 2000 | Human Cancer Cell Lines | Cell Viability | [2][11] | |
| Dasatinib | Ack1 Kinase | < 5 | LNCaP | Cellular Assay | [2] |
| Ack1 Binding | 6 (Kd) | - | Binding Assay | [1] | |
| Bosutinib | Ack1 Kinase | 2.7 | - | Kinase Assay | [2] |
Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-Ack1 and Phospho-AKT
This protocol outlines the steps for detecting the phosphorylation status of Ack1 and its downstream target AKT in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Ack1 Tyr284, anti-total Ack1, anti-p-AKT Tyr176, anti-p-AKT Ser473, anti-total AKT, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentrations for the specified duration. If applicable, stimulate with a growth factor (e.g., EGF) for the final 15-30 minutes of the experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[12] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST.[12] Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Protocol 3: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Ack1 kinase activity.
Materials:
-
Recombinant active Ack1 kinase
-
Kinase buffer
-
Peptide or protein substrate for Ack1 (e.g., a peptide containing the AKT Tyr176 phosphorylation site)
-
ATP (radiolabeled [γ-33P]ATP or "cold" ATP for non-radioactive assays)
-
This compound
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or an antibody-based detection method like ELISA for non-radioactive assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase buffer, recombinant Ack1 kinase, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures. Pre-incubate for a short period to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Detection and Analysis: Quantify the amount of phosphorylated substrate. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. A common method involves measuring the incorporation of 33P into a substrate.[2] A non-radioactive alternative is an ELISA-based assay that uses a phospho-specific antibody to detect the phosphorylated substrate.[2]
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Appro" by Harshani R. Lawrence, Kiran Mahajan et al. [digitalcommons.usf.edu]
- 12. ptglab.com [ptglab.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Optimizing Ack1 inhibitor 1 treatment duration for maximum effect
Technical Support Center: Ack1 Inhibitor 1
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound. The guides are designed to help you optimize treatment conditions and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ack1 and why is it a target in drug development?
A1: Ack1, also known as Activated Cdc42-associated kinase 1 (TNK2), is a non-receptor tyrosine kinase that acts as a central node for many signaling pathways.[1][2] It integrates signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR to regulate critical cellular processes such as cell growth, survival, and proliferation.[1][3][4] In many cancers, Ack1 is overexpressed, amplified, or mutated, leading to uncontrolled cell growth and resistance to standard treatments.[1][2][5] Therefore, inhibiting Ack1 is a promising therapeutic strategy to block cancer progression.[6]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on published data for similar potent Ack1 inhibitors, a good starting point for a dose-response experiment is a range from 10 nM to 10 µM .[7][8] It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in your specific model system.[7][9]
Q3: How do I determine the optimal treatment duration for my experiment?
A3: The ideal treatment duration depends on the biological question you are asking.[9][10] A time-course experiment is essential.[11]
-
For immediate signaling events (e.g., Ack1 autophosphorylation at Tyr284 or phosphorylation of direct substrates like AKT at Tyr176), shorter time points such as 15 minutes to 4 hours are often sufficient.[9]
-
For downstream pathway inhibition (e.g., changes in p-ERK levels), a broader time course of 1, 4, 8, and 24 hours is recommended.[9]
-
For assessing cellular phenotypes (e.g., cell cycle arrest, apoptosis, or changes in cell viability), longer incubation times of 24, 48, and 72 hours are typically necessary.[9]
Q4: My this compound stock solution is precipitating when added to the cell culture medium. What should I do?
A4: This is a common issue related to compound solubility.
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low, typically ≤ 0.1% , to avoid both toxicity and precipitation.[7]
-
Prepare Fresh Dilutions: Prepare working dilutions from your high-concentration stock immediately before use. Do not store diluted inhibitor solutions in aqueous media.[7]
-
Pre-warm Media: Gently pre-warm the cell culture media before adding the inhibitor. Add the inhibitor dropwise while gently swirling the media to facilitate mixing.
-
Verify Solubility: Check the solubility data for this compound. If it has low aqueous solubility, consider using a formulation agent, though this should be done with caution as it may affect cellular responses.
Q5: How can I confirm that this compound is hitting its target in my cells?
A5: The most direct method is to perform a Western blot analysis.[7]
-
Primary Target: Measure the phosphorylation status of Ack1 at its autophosphorylation site, Tyrosine 284 (p-Ack1 Tyr284). A significant decrease in the p-Ack1/total Ack1 ratio indicates target engagement.[3][8]
-
Downstream Substrates: Assess the phosphorylation of known Ack1 substrates. A key substrate is AKT, which Ack1 phosphorylates at Tyrosine 176 (p-AKT Tyr176).[1] Inhibition of this phosphorylation event is a strong indicator of Ack1 inhibition in a cellular context.[1][6]
Troubleshooting Guides
Guide 1: No or Weak Inhibition of Ack1 Signaling
If you do not observe the expected decrease in Ack1 pathway signaling (e.g., p-Ack1 or p-AKT), consider the following:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM). Analyze target inhibition via Western blot.[7] | Determine the IC50 for target inhibition in your cell line, ensuring you are using an effective dose. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) at a fixed, effective inhibitor concentration.[7][10] | Identify the optimal time point to observe maximal inhibition of the target. |
| Low Basal Ack1 Activity | Ensure your cell line has active Ack1 signaling at baseline. If not, you may need to stimulate the cells with a growth factor (e.g., EGF, Heregulin) for 15-30 minutes prior to inhibitor treatment.[3][9] | Increased basal p-Ack1 levels, allowing for a clear window to observe inhibition. |
| Degraded Inhibitor | Use a fresh aliquot of the inhibitor stock solution. Avoid repeated freeze-thaw cycles by storing the stock in small aliquots at -80°C.[7] | Restore the expected inhibitory activity. |
| High Cell Confluency | Use cells that are in the logarithmic growth phase (typically 70-80% confluent), as very high confluency can alter signaling pathways and inhibitor efficacy.[7] | More consistent and reproducible inhibition results. |
Guide 2: High Cytotoxicity Observed at Expected Efficacious Doses
If you observe significant cell death at concentrations where you expect to see specific inhibition:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Use the lowest effective concentration determined from your dose-response curve for target inhibition.[12] 2. Test another Ack1 inhibitor with a different chemical scaffold to see if the toxicity is reproduced.[12] 3. Consider performing a kinome scan to identify unintended targets.[12][13] | 1. Minimize toxicity while maintaining on-target effects. 2. Determine if toxicity is specific to the compound or a result of Ack1 inhibition (on-target toxicity). 3. A clear profile of the inhibitor's selectivity. |
| Solvent Toxicity | Run a vehicle-only control (e.g., 0.1% DMSO) for the longest time point to ensure the solvent is not causing cell death. | No significant cell death in the vehicle control group. |
| Cell Line Sensitivity | Your cell line may be highly dependent on Ack1 for survival ("Ack1 addiction").[2] Assess apoptosis markers (e.g., cleaved caspase-3) at different doses and time points. | Confirm if the observed cytotoxicity is due to the intended mechanism of action (on-target apoptosis). |
Data Presentation
Table 1: Physicochemical & Potency Profile of this compound (Hypothetical Data) This data is representative and should be confirmed for your specific compound lot.
| Property | Value | Notes |
| Target | Ack1 (TNK2) | Non-receptor Tyrosine Kinase |
| Molecular Weight | 485.5 g/mol | |
| Formulation | Crystalline Solid | |
| Solubility | >50 mg/mL in DMSO | Low aqueous solubility |
| Storage | Stock: -80°C; Diluted: Use immediately | Avoid freeze-thaw cycles |
| In Vitro IC50 (Biochemical) | 2.7 nM[8] | Potency against purified enzyme |
| Cellular IC50 (p-Ack1) | 20 - 35 nM[8] | Varies by cell line |
Table 2: Example Cellular IC50 Values for Ack1 Inhibition (Hypothetical Data) These values are for growth inhibition (GI50) after 72-hour treatment and serve as an example.
| Cell Line | Cancer Type | GI50 (nM) |
| LNCaP | Prostate Cancer | 45 |
| PC-3 | Prostate Cancer | 80 |
| NCI-H1703 | Non-Small Cell Lung Cancer | 35 |
| MDA-MB-231 | Breast Cancer | 150 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol details how to find the optimal time for observing the inhibition of Ack1 phosphorylation.
-
Cell Plating: Seed cells (e.g., PC-3 prostate cancer cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a working solution of this compound in your cell culture medium at a fixed, effective concentration (e.g., 3-5 times the p-Ack1 IC50, such as 100 nM).
-
Serum Starvation (Optional): If basal Ack1 activity is low, serum-starve the cells overnight once they are ~60% confluent.
-
Stimulation (Optional): If cells were starved, stimulate them with an appropriate growth factor (e.g., 50 ng/mL Heregulin) for 15 minutes before adding the inhibitor.
-
Treatment: Treat the cells with the inhibitor-containing medium for various durations (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr). Include a vehicle control (e.g., 0.1% DMSO) for the longest time point.[9]
-
Cell Lysis: At each time point, wash the cells once with ice-cold PBS and immediately add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Prepare samples for Western blotting. Probe membranes for p-Ack1 (Tyr284), total Ack1, p-AKT (Tyr176), total AKT, and a loading control (e.g., GAPDH).
-
Analysis: Quantify band intensities to determine the time point of maximal inhibition.
Protocol 2: Dose-Response Assay to Determine Cellular IC50
This protocol details how to determine the concentration of this compound needed to inhibit cell viability by 50%.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of this compound in culture medium. A common range is 1 nM to 10 µM in 8 to 10 steps. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a duration relevant to a phenotypic outcome (e.g., 72 hours for a proliferation assay).[9]
-
Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Measure absorbance using a plate reader. Normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50/GI50 value.
Mandatory Visualizations
Caption: Simplified Ack1 signaling pathway and point of inhibition.
Caption: Experimental workflow for optimizing inhibitor duration.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. crossfire-oncology.com [crossfire-oncology.com]
Technical Support Center: Investigating Off-Target Effects of Ack1 Inhibitors on Src Family Kinases
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ack1 inhibitors, with a specific focus on the well-characterized inhibitor (R)-9b , on Src family kinases.
Frequently Asked Questions (FAQs)
Q1: What is (R)-9b and why is it a focus for Ack1 inhibition studies?
A1: (R)-9b is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2. It has an in vitro IC50 of 56 nM for Ack1 and is currently under investigation as a therapeutic agent for cancers where Ack1 is implicated, such as prostate and breast cancer.[1][2] Its well-defined structure and activity make it a valuable tool for studying Ack1 signaling and for assessing the potential for off-target effects. A Phase I clinical trial for (R)-9b is anticipated to begin in early 2025.[3]
Q2: What are Src family kinases and why are they a concern for Ack1 inhibitor off-target effects?
A2: Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in regulating a wide array of cellular processes, including cell proliferation, differentiation, migration, and survival.[4][5] There are nine members in this family: Src, Fyn, Yes, Fgr, Lck, Hck, Blk, Lyn, and Frk.[5] Due to the structural similarity within the ATP-binding sites of many kinases, there is a potential for inhibitors designed for one kinase to bind to and inhibit others, leading to off-target effects. Given the significant role of Src family kinases in normal and cancerous cell signaling, any unintended inhibition by an Ack1 inhibitor could lead to misinterpretation of experimental results or unforeseen physiological effects.
Q3: How can I assess the selectivity of an Ack1 inhibitor against Src family kinases?
A3: A multi-tiered approach is recommended to comprehensively evaluate inhibitor selectivity:
-
Biochemical Kinase Profiling: The most direct method is to screen the inhibitor against a large panel of purified kinases, including all members of the Src family. This will provide quantitative data, such as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), which allows for a direct comparison of potency against the intended target (Ack1) and potential off-targets.[6]
-
Cell-Based Assays: It is crucial to validate biochemical findings in a cellular context. This can be done by treating cells with the inhibitor and measuring the phosphorylation of known downstream substrates of both Ack1 and Src family kinases. A selective inhibitor should primarily affect Ack1-mediated signaling pathways.
-
Computational Modeling: Molecular docking and other computational methods can predict the binding affinity of an inhibitor to the active sites of various kinases, helping to prioritize which off-targets to investigate experimentally.
Q4: How do I interpret kinase selectivity data?
A4: When analyzing selectivity data, consider the following:
-
Selectivity Window: Compare the IC50 value for the primary target (Ack1) to the IC50 values for off-target kinases. A larger ratio indicates greater selectivity. For example, an inhibitor with a 100-fold higher IC50 for a Src family kinase compared to Ack1 is considered highly selective.
-
Concentration Used in Experiments: The concentration of the inhibitor used in cellular assays should be carefully considered. Using concentrations significantly higher than the IC50 for the primary target increases the likelihood of engaging off-target kinases.
-
Physiological Relevance: Consider the expression levels and roles of the off-target kinases in your specific biological system. Inhibition of a Src family kinase that is not expressed or is inactive in your cells of interest may not be physiologically relevant.
Quantitative Data: Selectivity Profile of (R)-9b
The following table summarizes the available quantitative data on the inhibitory activity of (R)-9b against Ack1 and members of the Src family of kinases.
| Kinase | IC50 (nM) | % Inhibition @ 1µM | Reference |
| Ack1 (TNK2) | 56 | 99.8% | [1] |
| c-Src | 438 | Not Reported | [1] |
| Lck | 136 | 87.7% | [1] |
| Fyn | Data Not Available | Data Not Available | |
| Lyn | Data Not Available | Data Not Available | |
| Hck | Data Not Available | Data Not Available | |
| Fgr | Data Not Available | Data Not Available | |
| Blk | Data Not Available | Data Not Available |
Note: The IC50 values were determined using the 33P HotSpot kinase assay.[1] Data for all members of the Src family for (R)-9b is not currently available in the public domain.
Signaling Pathways
To understand the potential consequences of off-target inhibition, it is important to visualize the signaling pathways of both Ack1 and Src family kinases.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your research.
Protocol 1: In Vitro Kinase Profiling using the 33P HotSpot Assay
This biochemical assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
Workflow Diagram:
Materials:
-
Purified recombinant kinases (Ack1 and Src family members)
-
Specific peptide or protein substrates for each kinase
-
Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
[γ-33P]ATP
-
Ack1 inhibitor ((R)-9b)
-
DMSO (vehicle control)
-
Phosphoric acid (stop solution)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture containing the specific kinase, its substrate, and any required cofactors in the reaction buffer.
-
Add the Ack1 inhibitor at various concentrations or DMSO as a vehicle control to the reaction mixture.
-
Pre-incubate the mixture for approximately 20 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubate the reaction at 28-30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-33P]ATP.
-
Dry the filtermat completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Guide
Issue 1: High variability between replicate wells in the kinase assay.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Incomplete Reagent Mixing | Thoroughly mix all stock solutions and master mixes before dispensing. Gently mix the contents of the assay plate after each reagent addition. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. If their use is necessary, fill the surrounding wells with buffer or water to create a humidified environment.[7] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously to ensure uniform incubation times across all wells. |
Issue 2: Discrepancy between biochemical (in vitro) and cell-based assay results.
| Potential Cause | Troubleshooting Step |
| Cell Permeability of the Inhibitor | Confirm that the inhibitor can efficiently cross the cell membrane to reach its intracellular target. If not, a more permeable analog may be needed. |
| High Intracellular ATP Concentration | The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This can reduce the apparent potency of ATP-competitive inhibitors in cellular assays. Consider performing biochemical assays at higher ATP concentrations to better mimic physiological conditions. |
| Off-Target Effects in Cells | The observed cellular phenotype may be a result of the inhibitor acting on multiple targets. To confirm on-target effects, use a second, structurally distinct inhibitor for the same target or employ genetic approaches like siRNA or CRISPR to knock down the target kinase.[8] |
| Inhibitor Metabolism or Efflux | Cells may metabolize the inhibitor into an inactive form or actively pump it out, reducing its effective intracellular concentration. |
Issue 3: No inhibition observed for a known inhibitor.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the kinase enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Include a known positive control inhibitor in your assay. |
| Incorrect Assay Conditions | Verify that the pH, salt concentrations, and cofactors in your reaction buffer are optimal for the specific kinase being tested. |
| Inhibitor Degradation | Ensure the inhibitor stock solution has been stored properly and prepare fresh dilutions for each experiment. Confirm the integrity of the compound if degradation is suspected. |
| Substrate Issues | Confirm the purity and concentration of the substrate. Ensure the substrate is appropriate for the kinase being assayed. |
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Acquired Resistance to Ack1 Inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to "Ack1 Inhibitor 1." The mechanisms and protocols described are based on established principles of kinase inhibitor resistance and may be applicable to the study of Ack1.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has now become resistant. What are the common underlying mechanisms?
When cultured cells develop acquired resistance to a targeted inhibitor like this compound, it is typically due to selective pressure leading to the outgrowth of cells with specific molecular changes. The most common mechanisms can be broadly categorized as:
-
On-Target Modifications: These are genetic changes in the drug's direct target, Ack1. The most frequent cause is the emergence of secondary point mutations in the Ack1 kinase domain. These mutations can interfere with the inhibitor's ability to bind, often by altering the conformation of the ATP-binding pocket, a phenomenon commonly seen with other kinase inhibitors.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for Ack1 signaling to drive proliferation and survival. A frequent mechanism is the amplification or overexpression of a parallel receptor tyrosine kinase (RTK), such as MET or members of the ErbB family (e.g., EGFR, HER2). This provides an alternative route for downstream signaling to crucial pathways like PI3K/AKT and MAPK/ERK.
-
Drug Efflux and Metabolism: Although less common for targeted inhibitors compared to traditional chemotherapy, cells can increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
Q2: How can I experimentally confirm which resistance mechanism is active in my cell line?
A systematic approach is recommended. Start by investigating on-target mechanisms, as they are often the most direct cause of resistance.
-
Step 1: Sequence the Ack1 Kinase Domain: Extract genomic DNA from both your sensitive (parental) and resistant cell lines. Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the Ack1 kinase domain to identify any potential secondary mutations that are present only in the resistant population.
-
Step 2: Profile Key Signaling Pathways: Use western blotting to compare the phosphorylation status of key downstream signaling proteins (e.g., p-AKT, p-ERK) and upstream RTKs (e.g., p-MET, p-EGFR) between sensitive and resistant cells, both with and without treatment with this compound. A significant increase in the phosphorylation of a bypass pathway component in the resistant cells is a strong indicator of its activation.
-
Step 3: Assess Drug Accumulation: If the above methods do not yield a clear mechanism, you can investigate drug efflux. Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound in sensitive versus resistant cells over time. A significantly lower concentration in resistant cells may suggest an efflux mechanism.
Troubleshooting Guides
Guide 1: Investigating Suspected On-Target Resistance
Problem: You suspect a secondary mutation in Ack1 is causing resistance, but your initial sequencing results are unclear.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Allelic Frequency | The resistance mutation may only be present in a sub-clone of the cell population. | Sub-clone the resistant cell line by limiting dilution and sequence the DNA from multiple individual clones. This will isolate a pure population harboring the mutation. |
| Complex Mutations | Insertions, deletions, or other complex rearrangements may be missed by standard PCR and Sanger sequencing primers. | Use a targeted NGS panel that provides deeper coverage of the ACK1 gene to identify a broader range of mutation types. |
| Epigenetic Silencing | The drug target might be silenced, although this is a rare mechanism for kinase inhibitor resistance. | Perform a quantitative PCR (qPCR) to assess ACK1 mRNA levels. A significant decrease in the resistant line could suggest gene silencing. |
Guide 2: Characterizing a Bypass Signaling Pathway
Problem: Western blot analysis shows hyperactivation of a receptor tyrosine kinase (e.g., MET) in your resistant line.
| Objective | Experimental Step | Expected Outcome |
| Confirm Functional Role | Treat the resistant cells with a combination of this compound and a specific inhibitor for the upregulated RTK (e.g., a MET inhibitor like Crizotinib). | A synergistic effect, where the combination treatment restores sensitivity and reduces cell viability more than either single agent, confirms the bypass pathway's functional importance. |
| Determine Mechanism of Upregulation | Perform Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) on genomic DNA to check for gene amplification of the RTK. | An increased gene copy number in the resistant cells indicates that amplification is the cause of the protein overexpression. |
| Validate Downstream Signaling | Treat resistant cells with the bypass pathway inhibitor alone and probe for downstream signals (e.g., p-AKT, p-ERK) via western blot. | Inhibition of the bypass RTK should lead to a reduction in the phosphorylation of its key downstream effectors, confirming the signaling link. |
Quantitative Data Summary
The following table presents hypothetical data illustrating a typical shift in inhibitor sensitivity due to acquired resistance.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance | p-Ack1 (Relative Units) | p-MET (Relative Units) |
| Parental (Sensitive) | This compound | 50 | - | 0.1 | 1.0 |
| Resistant Clone A | This compound | 2500 | 50x | 0.9 | 1.1 |
| Resistant Clone B | This compound | 1800 | 36x | 0.2 | 8.5 |
| Resistant Clone B | This compound + MET Inhibitor | 90 | 1.8x | 0.2 | 0.5 |
Clone A represents a likely on-target resistance mechanism (p-Ack1 is not inhibited). Clone B shows MET bypass pathway activation (p-MET is highly elevated), and sensitivity is restored with a combination treatment.
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in appropriate culture vessels.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the cell line's IC50.
-
Dose Escalation: Maintain the culture, replacing the drug-containing medium every 3-4 days. Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Isolation: After several months, the surviving cell population should be stably resistant to a high concentration of the inhibitor (e.g., >10x the original IC50).
-
Expansion and Banking: Expand the resistant cell population and establish cryopreserved stocks for future experiments.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate it with a primary antibody specific to the protein of interest (e.g., anti-p-Ack1, anti-Ack1, anti-p-AKT, anti-AKT).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, the membrane can be stripped of antibodies and re-probed with another antibody (e.g., for a loading control like GAPDH or β-actin).
Visualizations
Caption: On-target resistance via a gatekeeper mutation in Ack1.
Caption: Bypass pathway activation as a mechanism of resistance.
Caption: Workflow for investigating acquired drug resistance.
Technical Support Center: Overcoming Poor Oral Bioavailability of Ack1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with Ack1 inhibitors in vivo.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of our Ack1 inhibitor after oral administration in mice. What are the potential causes?
A1: Poor oral bioavailability of kinase inhibitors, including those targeting Ack1, is a common challenge. The primary reasons often stem from the physicochemical properties of the compound and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic and have poor solubility in the aqueous environment of the GI tract, which is the first and often rate-limiting step for absorption.[1][2][3][4][5]
-
High Lipophilicity: While some lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor dissolution and sequestration in lipidic environments within the gut.[3][6][7][8]
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.[9]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen.
-
Chemical Instability: The inhibitor could be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Some Ack1 inhibitors have been specifically noted to exhibit poor oral bioavailability and rapid clearance from plasma in preclinical studies.[10]
Q2: What initial formulation strategies can we explore to improve the oral bioavailability of our lead Ack1 inhibitor?
A2: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs. The choice of strategy often depends on the specific properties of your Ack1 inhibitor.[2][4][11][12]
Here are some common approaches:
-
Particle Size Reduction:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous form within a polymer matrix can enhance its solubility and dissolution rate compared to the crystalline form.[1][4][13] This is a particularly useful technique for oral tyrosine kinase inhibitors that often have pH-dependent solubility.[13]
-
Lipid-Based Formulations: These formulations can improve drug solubilization in the gut and enhance absorption via lymphatic pathways, potentially reducing first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as GI fluids.[2]
-
-
Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve solubility or permeability and is converted to the active form in the body.[1][11]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[2]
Troubleshooting Guide
Problem: My Ack1 inhibitor shows good in vitro potency but fails to demonstrate efficacy in vivo due to low exposure.
Solution Workflow:
This workflow provides a systematic approach to diagnosing and addressing the poor oral bioavailability of your Ack1 inhibitor.
Caption: Troubleshooting workflow for poor in vivo bioavailability.
Quantitative Data Summary
The following tables summarize key parameters for consideration when developing and evaluating Ack1 inhibitors.
Table 1: Biopharmaceutical Classification System (BCS) and Associated Challenges
| BCS Class | Solubility | Permeability | Key Challenge for Oral Bioavailability |
| I | High | High | Generally well-absorbed. |
| II | Low | High | Dissolution rate is the limiting step.[5] |
| III | High | Low | Permeability across the intestinal wall is the barrier. |
| IV | Low | Low | Both poor solubility and poor permeability limit absorption. |
Many kinase inhibitors fall into BCS Class II or IV.
Table 2: Impact of Formulation Strategies on Pharmacokinetic Parameters of Poorly Soluble Drugs (Illustrative Data)
| Formulation Strategy | Change in Cmax (Maximum Concentration) | Change in AUC (Area Under the Curve) | Rationale |
| Micronization | ↑ | ↑ | Increased surface area enhances dissolution rate.[2] |
| Nanosuspension | ↑↑ | ↑↑ | Drastically increased surface area and saturation solubility.[1] |
| Amorphous Solid Dispersion | ↑↑ | ↑↑ | Maintains drug in a higher energy, more soluble state.[4][13] |
| Lipid-Based Formulation (e.g., SEDDS) | ↑ to ↑↑ | ↑ to ↑↑ | Improves solubilization in the GI tract.[2][3][6][7][8] |
Note: The magnitude of improvement (↑ or ↑↑) is compound-specific and must be determined experimentally.
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of an Ack1 inhibitor following oral administration of different formulations.
Materials:
-
Ack1 inhibitor
-
Vehicle/Formulation(s) to be tested
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate animals for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the Ack1 inhibitor in the desired vehicle or formulation at the target concentration.
-
Administer a single oral dose via gavage. A typical volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect approximately 100-200 µL of blood into anticoagulant-coated tubes at each time point.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the Ack1 inhibitor in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key PK parameters, including Cmax, Tmax, and AUC.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of an Ack1 inhibitor and determine if it is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Ack1 inhibitor
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a P-gp substrate)
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with transport buffer.
-
Add the Ack1 inhibitor (at a known concentration) to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the Ack1 inhibitor to the basolateral chamber.
-
Sample from the apical chamber at the same time points.
-
-
-
Analysis:
-
Quantify the concentration of the Ack1 inhibitor in the collected samples using LC-MS/MS.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Signaling Pathway and Visualization
Ack1 Signaling Pathway
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that acts as a central hub for various signaling pathways, integrating signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[14][15][16][17][18] Upon activation, Ack1 can phosphorylate and activate downstream effectors such as AKT, which is a critical regulator of cell survival and proliferation.[10][14] The aberrant activation of Ack1 is implicated in several cancers and can contribute to drug resistance.[14][18]
Caption: Simplified Ack1 signaling pathway and point of inhibition.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. lonza.com [lonza.com]
- 14. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 16. apexbt.com [apexbt.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Precipitation of Ack1 Inhibitor 1 in Aqueous Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Ack1 inhibitor 1. Given the limited publicly available aqueous solubility data for this specific compound, this guide leverages established principles for poorly soluble small molecule kinase inhibitors to offer practical troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor solubility in aqueous buffers. What are the recommended solvents for preparing stock solutions?
A1: Like many kinase inhibitors, this compound is expected to have low aqueous solubility. Therefore, it is standard practice to first prepare a high-concentration stock solution in an organic solvent. This stock can then be diluted into the aqueous experimental medium.
-
Recommended Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of kinase inhibitors.
-
Alternative Solvents: For certain applications, other organic solvents may be suitable. For instance, the Ack1 inhibitor AIM-100 is soluble up to 100 mM in both DMSO and ethanol[1]. It's crucial to verify the compatibility of any solvent with your specific experimental setup.
Q2: I observe precipitation immediately after diluting my DMSO stock of this compound into an aqueous buffer. What is causing this?
A2: This common phenomenon, often called "crashing out," occurs when the kinetic solubility of the compound is exceeded. The inhibitor is highly soluble in the organic stock solvent but has much lower solubility in the aqueous buffer. The rapid change in solvent polarity upon dilution causes the compound to precipitate.
Q3: How can I prevent my this compound from precipitating during my experiments?
A3: Several strategies can be employed to maintain the solubility of your inhibitor in aqueous solutions:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01-0.1%), can help to keep the inhibitor in solution.
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your aqueous buffer can improve solubility.
-
Adjust the pH: The solubility of many kinase inhibitors is pH-dependent. If your compound has ionizable groups, adjusting the pH of your buffer may increase its solubility. This should be tested to ensure it doesn't affect your experimental system.
-
Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and re-dissolve the compound.
Q4: My solution of this compound becomes cloudy over time during a long incubation. What should I do?
A4: Cloudiness that develops over time suggests that the compound is slowly precipitating out of solution. This could be due to factors like temperature changes or interactions with other components in the assay medium. To address this:
-
Maintain a Constant Temperature: Ensure your experiment is conducted at a consistent temperature.
-
Assess Buffer Components: Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.
-
Consider Formulation Strategies: For longer-term experiments or in vivo studies, more advanced formulation strategies like the use of cyclodextrins or lipid-based formulations may be necessary.
Troubleshooting Guides
Guide 1: Precipitate Formation Upon Dilution of Stock Solution
This guide provides a step-by-step approach to resolving immediate precipitation upon diluting the DMSO stock of this compound into an aqueous buffer.
-
Visual Confirmation: Confirm that a precipitate has formed by visual inspection. The solution may appear cloudy, hazy, or contain visible particles.
-
Serial Dilution Test: Perform a serial dilution of your DMSO stock into the aqueous buffer to determine the approximate kinetic solubility limit. This will help you identify the maximum concentration at which the inhibitor remains soluble.
-
Optimize Dilution Method:
-
Rapid Mixing: Ensure vigorous and immediate mixing (e.g., vortexing) upon adding the DMSO stock to the aqueous buffer.
-
Stepwise Dilution: Try a stepwise dilution, first into a small volume of buffer and then into the final volume.
-
-
Modify the Aqueous Buffer:
-
Add a Surfactant: Prepare your aqueous buffer with a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20).
-
Introduce a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible co-solvent like ethanol to your buffer.
-
-
Lower the Final Concentration: If precipitation persists, the most reliable solution is to work at a lower final concentration of the inhibitor.
Guide 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays can often be attributed to poor solubility and precipitation of the inhibitor.
-
Microscopic Examination: Visually inspect your assay plates under a microscope for any signs of crystalline or amorphous precipitate before and after the experiment.
-
Solubility in Cell Culture Medium: Perform a solubility test of this compound in your specific cell culture medium, as components like serum proteins can affect solubility.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment to avoid issues with compound degradation or precipitation in pre-diluted solutions.
-
Control for DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells and is at a level that does not affect cell viability or the experimental outcome (typically below 0.5%).
Quantitative Data
Due to the lack of specific public data on the aqueous solubility of this compound, the following tables provide solubility information for other known Ack1 inhibitors as a reference. A template is also provided for you to record your own experimental findings for this compound.
Table 1: Solubility of Known Ack1 Inhibitors in Organic Solvents
| Inhibitor | Molecular Weight | Solvent | Solubility | Reference |
| AIM-100 | 371.43 g/mol | DMSO | Up to 100 mM | [1] |
| Ethanol | Up to 100 mM | [1] | ||
| (R)-9b | 402.44 g/mol | DMSO | Soluble | [2] |
Table 2: Template for Determining the Aqueous Solubility of this compound
| Aqueous Buffer (pH) | Temperature (°C) | Additives (e.g., Surfactant, Co-solvent) | Kinetic Solubility (µM) | Equilibrium Solubility (µM) | Observations |
| PBS (7.4) | 25 | None | |||
| PBS (7.4) | 37 | None | |||
| Tris-HCl (8.0) | 25 | None | |||
| PBS (7.4) | 25 | 0.01% Tween-20 | |||
| PBS (7.4) | 25 | 1% Ethanol |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method for rapidly assessing the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Assay Plates: In a 96-well plate, perform serial dilutions of the DMSO stock solution to obtain a range of concentrations (e.g., from 10 mM down to ~0.01 mM).
-
Addition of Aqueous Buffer: To each well containing the diluted inhibitor, add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent and low (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Detection of Precipitation:
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidimetric Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, which is generally lower than the kinetic solubility.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., >10,000 x g) for 15-30 minutes, followed by careful collection of the supernatant. Alternatively, filter the solution through a 0.22 µm filter.
-
Quantification: Accurately determine the concentration of the dissolved inhibitor in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: The measured concentration of the inhibitor in the saturated solution represents the equilibrium solubility.
Visualizations
Caption: Simplified Ack1 signaling pathway and the point of intervention for this compound.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
References
Technical Support Center: Overcoming Gefitinib Resistance with Ack1 Inhibitor Combination Therapy
This technical support center is designed for researchers, scientists, and drug development professionals investigating the combination of gefitinib (B1684475) and Ack1 inhibitors to overcome acquired resistance in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments studying the synergistic effects of gefitinib and Ack1 inhibitors.
Issue 1: Establishing a Gefitinib-Resistant Cell Line
| Question | Possible Cause & Solution |
| My parental lung cancer cell line (e.g., PC-9, HCC827) is not developing resistance to gefitinib despite continuous exposure. What could be the problem? | Gefitinib Concentration: Ensure a stepwise dose-escalation approach is being used. Start with a concentration close to the IC50 of the parental cell line and gradually increase the concentration as the cells adapt. A sudden high concentration may lead to widespread cell death rather than the selection of resistant clones.[1] Cell Line Viability: Closely monitor the viability of the cells. If viability drops too low, reduce the gefitinib concentration to allow the cell population to recover before continuing with dose escalation. Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, and incubator settings (CO2, temperature, humidity). Any variability can affect cell health and the development of resistance.[2] |
| How do I confirm that my cell line has developed resistance to gefitinib? | IC50 Shift: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of gefitinib on both the parental and the developed cell line. A significant increase in the IC50 value for the developed cell line indicates acquired resistance.[3][4][5] Western Blot Analysis: Analyze key signaling pathways. In resistant cells, you may observe sustained phosphorylation of EGFR or downstream effectors like Akt, even in the presence of gefitinib.[4] |
Issue 2: Inconsistent Results in Combination Therapy Experiments
| Question | Possible Cause & Solution |
| The synergistic effect between gefitinib and the Ack1 inhibitor is not reproducible. | Drug Concentration and Ratio: The synergistic effect of two drugs is often dependent on their concentrations and the ratio used. Perform a dose-matrix experiment to test a range of concentrations for both gefitinib and the Ack1 inhibitor to identify the optimal synergistic ratio.[6][7] Timing of Treatment: The sequence and duration of drug administration can influence the outcome. Investigate whether sequential treatment (e.g., gefitinib followed by Ack1 inhibitor, or vice versa) is more effective than simultaneous treatment. Cell Density: Ensure consistent cell seeding density across all experiments. Cell density can affect drug response and synergy. |
| I am observing high variability in my cell viability assay results. | Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter drug concentrations. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. Pipetting Accuracy: Ensure accurate and consistent pipetting of cells, media, and drug solutions. Use calibrated pipettes and proper techniques. Reagent Preparation: Prepare fresh drug dilutions for each experiment to avoid degradation. Ensure complete solubilization of the compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular rationale for combining an Ack1 inhibitor with gefitinib?
A1: Gefitinib is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). Acquired resistance to gefitinib can occur through various mechanisms, including the activation of bypass signaling pathways.[8] Ack1 (Activated Cdc42-associated kinase 1) is a non-receptor tyrosine kinase that can be activated downstream of EGFR and other receptor tyrosine kinases.[9][10] In some gefitinib-resistant cancers, Ack1 signaling is upregulated, leading to the activation of pro-survival pathways, such as the Akt pathway, thereby circumventing the EGFR blockade by gefitinib.[1][11] By inhibiting Ack1, the combination therapy aims to block this bypass pathway and restore sensitivity to gefitinib. Silencing of Ack1 has been shown to sensitize gefitinib-resistant renal carcinoma cells to the drug.[12]
Q2: Which cell lines are suitable for studying gefitinib resistance and its reversal by an Ack1 inhibitor?
A2: Non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations, such as PC-9 and HCC827, are initially sensitive to gefitinib and can be used to generate gefitinib-resistant subclones (e.g., PC-9/GR, HCC827/GR) through continuous exposure to the drug.[3][5][13] These resistant cell lines often exhibit upregulated Ack1 activity and are therefore suitable models for testing the efficacy of a gefitinib-Ack1 inhibitor combination. Cell lines with the T790M "gatekeeper" mutation in EGFR, like NCI-H1975, are also valuable models of acquired resistance.[2]
Q3: How do I assess the synergistic effect of the gefitinib and Ack1 inhibitor combination?
A3: The synergistic effect can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.[6][7] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7] This is typically determined by performing cell viability assays with each drug alone and in combination at various concentrations.
Q4: What are the expected changes in signaling pathways upon successful combination treatment?
A4: Successful combination treatment should lead to a significant reduction in the phosphorylation of key signaling proteins. On a western blot, you would expect to see decreased levels of phosphorylated EGFR (p-EGFR), phosphorylated Ack1 (p-Ack1), and phosphorylated Akt (p-Akt), a key downstream effector of both EGFR and Ack1 signaling.[1][4] This indicates the effective inhibition of both the primary target (EGFR) and the bypass signaling pathway (Ack1-Akt).
Data Presentation
Table 1: IC50 Values of Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |
| H1650 | EGFR exon 19 del | 31.0 ± 1.0 | [4] |
| H1650GR | EGFR exon 19 del | 50.0 ± 3.0 | [4] |
| PC-9 | EGFR exon 19 del | ~0.048 | [3] |
| PC-9/GR | EGFR exon 19 del | ~13.45 | [3] |
| HCC827 | EGFR exon 19 del | ~0.048 | [3] |
| HCC827/GR | EGFR exon 19 del | ~21.49 | [3] |
Table 2: Synergistic Effects of Gefitinib in Combination with Other Agents
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| PC-9 | Gefitinib + rmhTRAIL | Synergy | <1 at 50% effect | [14] |
| H1975 | Gefitinib + Genistein (B1671435) | Synergy | - | [15] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of gefitinib and the synergistic effects of the combination treatment.
Materials:
-
Gefitinib-sensitive and -resistant NSCLC cells
-
96-well plates
-
Gefitinib and Ack1 inhibitor stock solutions (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[17]
-
Drug Treatment:
-
For single-agent IC50 determination, prepare serial dilutions of gefitinib and the Ack1 inhibitor in culture medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Western Blot Analysis
This protocol is for analyzing the phosphorylation status of EGFR, Ack1, and Akt.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[19]
-
Primary antibodies (p-EGFR, EGFR, p-Ack1, Ack1, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction between Ack1 and EGFR.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., Tris-based buffer with 150 mM NaCl, 1% Nonidet P-40, and protease/phosphatase inhibitors)[20]
-
Primary antibody for immunoprecipitation (e.g., anti-EGFR or anti-Ack1)
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells with Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the potential interacting protein (e.g., blot for Ack1 after IP with EGFR antibody).
Mandatory Visualization
Caption: Experimental workflow for investigating the combination of gefitinib and an Ack1 inhibitor.
Caption: EGFR and Ack1 signaling pathways in gefitinib resistance.
Caption: A logical flowchart for troubleshooting inconsistent synergy results.
References
- 1. Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and biological characteristics of acquired gefitinib resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 8. researchgate.net [researchgate.net]
- 9. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress of the Functional Role of ACK1 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Somatic mutation in the ACK1 ubiquitin association domain enhances oncogenic signaling through EGFR regulation in renal cancer derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gefitinib upregulates death receptor 5 expression to mediate rmhTRAIL-induced apoptosis in Gefitinib-sensitive NSCLC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic inhibitory effects by the combination of gefitinib and genistein on NSCLC with acquired drug-resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting High Background in Ack1 Inhibitor 1 Western Blots
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background issues in Western blots when using Ack1 inhibitor 1. The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common problems to achieve clean and specific blot results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in Western blots for Ack1?
High background in Western blots can manifest as a general haze across the membrane or as multiple non-specific bands, obscuring the detection of your target protein.[1][2] The primary causes often relate to suboptimal experimental conditions. These include:
-
Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific binding of the primary or secondary antibodies.[1][2][3]
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to increased non-specific binding.[1][2][3][4]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[1][2][3][5]
-
Contaminated Buffers: Bacterial growth or other contaminants in buffers can cause a uniformly high background.[3]
-
Membrane Issues: The type of membrane used (e.g., PVDF vs. nitrocellulose) and improper handling, such as allowing the membrane to dry out, can increase background.[1][6]
-
Overexposure: Excessively long exposure times during signal detection can amplify background noise.[2][3]
Q2: I'm seeing a high, uniform background on my Ack1 blot. What should I try first?
A uniform background haze is often a tell-tale sign of issues with blocking or antibody concentrations.[1] Here’s a systematic approach to troubleshoot this:
-
Optimize Blocking:
-
Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat dry milk).[2]
-
Extend the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).[2]
-
Consider switching your blocking agent. For detecting phosphorylated Ack1 (p-Ack1), Bovine Serum Albumin (BSA) is generally preferred over non-fat milk, as milk contains phosphoproteins like casein that can cross-react with phospho-specific antibodies.[1][4][7][8]
-
-
Titrate Your Antibodies:
-
Reduce the concentration of your primary and secondary antibodies. Perform a dilution series to find the optimal concentration that provides a strong signal for Ack1 with minimal background.[1][4] Recommended starting dilution ranges are typically 1:500 to 1:10,000 for primary antibodies and 1:5,000 to 1:200,000 for secondary antibodies.[9][10]
-
-
Enhance Washing Steps:
-
Increase the number and duration of your washes. For instance, try four to five washes of 10-15 minutes each with a buffer containing a detergent like Tween-20.[1]
-
Q3: My blot shows multiple non-specific bands in addition to the Ack1 band. How can I resolve this?
Non-specific bands can arise from several factors, including antibody cross-reactivity and sample degradation.[5]
-
Sample Preparation: Ensure you are using fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[5]
-
Antibody Specificity: If you are using a polyclonal antibody, you might consider switching to a monoclonal antibody, which is more specific.[11]
-
Secondary Antibody Control: To check for non-specific binding of the secondary antibody, run a control lane where the primary antibody is omitted. If bands appear, your secondary antibody is likely the cause, and you should consider using a pre-adsorbed secondary antibody.[4][5]
-
Optimize Antibody Dilution: A high concentration of the primary antibody can also lead to the appearance of non-specific bands.[11] Try further diluting your primary antibody.
Q4: Can the this compound itself contribute to high background?
While less common, it is possible for small molecule inhibitors to interfere with immunoassays. If you suspect the inhibitor is contributing to the background, consider the following:
-
Purity of the Inhibitor: Ensure the this compound you are using is of high purity. Impurities could potentially interact non-specifically with components of the Western blot.
-
Control Experiments: Include control lanes with vehicle-treated cells (e.g., DMSO) to compare with the inhibitor-treated samples. This will help you differentiate between inhibitor-specific effects and general background.
-
Thorough Washing: Ensure your washing steps are stringent to remove any residual inhibitor that may be non-specifically adsorbed to the membrane.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting high background in your this compound Western blots.
Caption: Troubleshooting workflow for high background in Western blots.
Quantitative Data Summary
For optimal results, it is crucial to titrate your antibodies. The following table provides recommended starting dilution ranges. The ideal concentration for your specific experiment may vary and should be determined empirically.[9][10][12][13]
| Antibody Type | Recommended Starting Dilution Range |
| Primary Antibody | 1:500 - 1:10,000 |
| Secondary Antibody | 1:5,000 - 1:200,000 |
Experimental Protocols
A standard Western blot protocol for detecting Ack1 and its phosphorylation status after treatment with this compound is provided below.
1. Sample Preparation
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody against Ack1 or phospho-Ack1, diluted in 5% BSA in TBST, for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three to five times for 10-15 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three to five times for 10-15 minutes each with TBST.
4. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
Ack1 Signaling Pathway
To provide context for your experiments, the following diagram illustrates a simplified signaling pathway involving Ack1. Activated Ack1 can phosphorylate downstream targets, such as AKT, promoting cell survival and proliferation. This compound blocks the kinase activity of Ack1, thereby inhibiting these downstream signaling events.[14][15][16]
Caption: Simplified Ack1 signaling pathway and the action of this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. biossusa.com [biossusa.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. arp1.com [arp1.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.eu [file.medchemexpress.eu]
- 16. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-dependent variability in response to Ack1 inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ack1 inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2.[1][2] It functions by binding to the kinase domain of Ack1, preventing its autophosphorylation and subsequent activation.[1] This inhibition blocks the downstream signaling pathways regulated by Ack1, most notably the PI3K/Akt pathway, by inhibiting the phosphorylation of AKT at tyrosine 176.[1][3][4]
Q2: Why is there variability in the response to this compound across different cell lines?
The variability in cellular response to this compound is multifactorial and depends on the specific molecular characteristics of each cell line.[3] Key factors include:
-
Receptor Tyrosine Kinase (RTK) activity: Ack1 acts as a central hub for signals from various RTKs like EGFR, HER2, PDGFR, and insulin (B600854) receptors.[3][5][6][7] Cell lines with amplified or hyperactivated RTKs are often more dependent on Ack1 signaling for survival and proliferation, making them more sensitive to the inhibitor.[3][8]
-
PI3K/Akt pathway status: In some cancers, AKT activation is independent of the canonical PI3K pathway and relies on Ack1-mediated phosphorylation at Tyr176.[3][8] These cells are particularly sensitive to Ack1 inhibition. Conversely, cells with strong, constitutive activation of the PI3K/Akt pathway through other mechanisms (e.g., PTEN loss) may be less responsive.
-
Hormone receptor status: Ack1 can regulate the activity of the Androgen Receptor (AR) and Estrogen Receptor (ER).[3][9] This makes it a critical factor in hormone-refractory prostate and tamoxifen-resistant breast cancers, and cell lines derived from such tumors may show increased sensitivity.
-
Ack1 gene amplification and expression: Cell lines with amplification of the TNK2 gene (which encodes Ack1) or significantly elevated Ack1 expression may be "addicted" to Ack1 signaling and therefore more susceptible to its inhibition.[7][9]
Q3: What are some known Ack1 inhibitors and their potencies?
Several small molecule inhibitors targeting Ack1 have been developed. "this compound" is a potent example with an IC50 of 2.1 nM.[1][4] Other notable inhibitors include AIM-100 and (R)-9b.[2][10] The potency of these inhibitors can vary between cell lines.
| Inhibitor | Target | IC50 | Cell Line(s) | Reference |
| This compound | Ack1 | 2.1 nM (biochemical) | - | [1][4] |
| Cell Growth | 3.71 µM | 67R | [1][4] | |
| Cell Growth | 4.18 µM | H1975 | [1][4] | |
| AIM-100 | Ack1 | 21.58 nM (biochemical) | - | [2] |
| (R)-9b | Ack1 | 56 nM (biochemical) | - | [2][10] |
| Dasatinib | Multi-kinase | <5 nM (cellular) | LNCaP | [11] |
| Bosutinib | Multi-kinase | 2.7 nM (biochemical) | - | [11] |
Troubleshooting Guide
Q1: I am not observing a significant anti-proliferative effect with this compound in my cell line. What are the possible reasons?
Possible Cause 1: Low Ack1 dependence. Your cell line may not rely heavily on the Ack1 signaling pathway for survival and proliferation. This could be due to alternative survival pathways being dominant.
-
Recommendation:
-
Assess Ack1 Activation: Perform a western blot to check the baseline levels of phosphorylated Ack1 (p-Ack1 Tyr284) and phosphorylated AKT (p-AKT Tyr176) in your untreated cells.[3] High baseline activation suggests dependence.
-
Profile Your Cell Line: Investigate the status of RTKs, PI3K/Akt pathway components (e.g., PTEN status), and hormone receptors in your cell line through literature search or direct experimentation.
-
Possible Cause 2: Suboptimal inhibitor concentration or treatment duration. The IC50 for growth inhibition can be in the micromolar range and is cell line-dependent.[1][4]
-
Recommendation:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of inhibitor concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 in your specific cell line.
-
Time-Course Experiment: Extend the treatment duration (e.g., 24, 48, 72 hours) as the cytostatic or cytotoxic effects may be time-dependent.
-
Possible Cause 3: Acquired Resistance. Prolonged treatment with targeted therapies can lead to the development of resistance mechanisms.
-
Recommendation:
-
Combination Therapy: Consider combining the Ack1 inhibitor with other targeted agents. For example, in EGFR mutant non-small cell lung cancer, combining an Ack1 inhibitor with an EGFR inhibitor like osimertinib (B560133) can delay or overcome resistance.[12]
-
Q2: My Western blot results for p-Ack1 or p-AKT are inconsistent after inhibitor treatment. What could be wrong?
Possible Cause 1: Timing of growth factor stimulation. Ack1 is rapidly activated by growth factors like EGF.[5] The timing of inhibitor treatment relative to growth factor stimulation is critical.
-
Recommendation:
-
Serum Starvation: Serum-starve your cells for several hours (e.g., 6-24 hours) to reduce baseline RTK activity.
-
Pre-treatment with Inhibitor: Pre-treat the serum-starved cells with the Ack1 inhibitor for a defined period (e.g., 1-6 hours) before stimulating with a growth factor (e.g., EGF) for a short duration (e.g., 15-30 minutes).
-
Lysis: Lyse the cells immediately after stimulation to capture the transient phosphorylation events.
-
Possible Cause 2: Antibody quality or specificity. Phospho-specific antibodies can be sensitive to storage and handling.
-
Recommendation:
-
Validate Antibodies: Ensure your phospho-specific antibodies are well-validated. Include appropriate positive and negative controls in your western blot experiment.
-
Proper Storage: Aliquot and store antibodies according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
-
Q3: The IC50 value I determined is much higher than what is reported in the literature. Why might this be?
Possible Cause 1: Differences in assay conditions. Cell viability assay outcomes are highly sensitive to experimental parameters.
-
Recommendation:
-
Cell Seeding Density: Ensure you are using an optimal and consistent cell seeding density. Overly confluent or sparse cultures can affect growth rates and drug sensitivity.[13]
-
Assay Type: Different viability assays (e.g., MTT, CCK-8, ATP-based) measure different aspects of cell health and can yield different IC50 values.[14] Be consistent with the assay used.
-
Serum Concentration: The concentration of serum in the culture medium can affect the activity of the inhibitor, as growth factors in the serum can activate parallel survival pathways.
-
Possible Cause 2: Cell line heterogeneity. Cell lines can drift over time with repeated passaging, leading to changes in their genetic and phenotypic characteristics.
-
Recommendation:
-
Use Low Passage Cells: Use cells with a low passage number and obtain them from a reputable cell bank.
-
Regular Authentication: Periodically authenticate your cell lines.
-
Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of this compound on cell proliferation in a 96-well format.
-
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (5 mg/mL in PBS) or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
-
Absorbance Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for p-Ack1 and p-AKT
This protocol is for detecting changes in Ack1 and AKT phosphorylation following inhibitor treatment.
-
Materials:
-
Cells of interest
-
Culture dishes (e.g., 6-well plates)
-
Serum-free medium
-
This compound
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-Ack1 Tyr284, Total Ack1, p-AKT Tyr176, Total AKT, loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 6-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound (or vehicle control) for 1-6 hours.[4]
-
Stimulation: Add a growth factor (e.g., EGF) to the medium for 15-30 minutes to stimulate Ack1 activity.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, boil the samples in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 6. apexbt.com [apexbt.com]
- 7. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 8. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. physiology.elte.hu [physiology.elte.hu]
Validation & Comparative
Kinase Selectivity Profile of Ack1 Inhibitor (R)-9b: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of the potent Ack1 inhibitor, (R)-9b, against a panel of other kinases. The data presented here is crucial for assessing the inhibitor's specificity and potential off-target effects, guiding its application in preclinical research and development.
Executive Summary
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase implicated in various cellular processes, including cell growth, proliferation, and migration. Its aberrant activation is linked to the progression of several cancers, making it a compelling target for therapeutic intervention.[1] (R)-9b has been identified as a potent inhibitor of Ack1 with an IC50 of 56 nM.[2][3] This guide details its inhibitory activity against a wider panel of kinases to establish its selectivity profile.
Kinase Selectivity Profile of (R)-9b
The following table summarizes the inhibitory activity of (R)-9b against Ack1 and a selection of other kinases. The data highlights the compound's high potency for Ack1 with varied activity against other kinases, including notable inhibition of the JAK family kinases.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Ack1 (TNK2) | 99.8% | 56 |
| JAK2 | 98.6% | 6 |
| Tyk2 | 98.9% | 5 |
| LCK | 87.7% | 136 |
| ALK | 86.0% | 143 |
| FGFR1 | 86.4% | 160 |
| ABL1 | 82.8% | 206 |
| CHK1 | 84.8% | 154 |
| ROS1 | 84.2% | 124 |
| c-Src | - | 438 |
Data compiled from a study by Mahajan et al. (2022).[2]
Ack1 Signaling Pathway
Ack1 acts as a central signaling hub, integrating signals from various receptor tyrosine kinases (RTKs) to downstream effectors that regulate cell survival and proliferation.[3] The diagram below illustrates a simplified overview of the Ack1 signaling cascade.
Caption: Ack1 signaling pathway and point of inhibition by (R)-9b.
Experimental Protocols
The kinase selectivity data presented in this guide was generated using established in vitro kinase assay methodologies. A general protocol for such an assay is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., (R)-9b) against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (Ack1 inhibitor)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., ³³P-ATP)
-
Assay buffer (containing appropriate salts, cofactors like MgCl₂, and a buffering agent)
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Phosphocellulose or filter-based plates for capturing phosphorylated substrates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase enzyme and its specific substrate in the assay buffer.
-
Assay Initiation: The kinase reaction is initiated by adding a defined concentration of ATP (often at or near the Km for each kinase) to the wells of the assay plate containing the kinase/substrate mixture and the diluted test compound. Control reactions are performed in the absence of the inhibitor (vehicle control).
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: The enzymatic reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or filter plates, which bind the phosphorylated substrate.
-
Washing: The filters are washed extensively to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. This signal is directly proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
This standardized approach allows for the reproducible and quantitative assessment of a compound's potency and selectivity across the kinome.[4][5]
References
- 1. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Head-to-Head Comparison: Ack1 Inhibitor (R)-9b and Dasatinib in Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for lung cancer, the non-receptor tyrosine kinase Ack1 (Activated Cdc42-associated kinase 1) has emerged as a promising therapeutic target. This guide provides a head-to-head comparison of a novel and selective Ack1 inhibitor, (R)-9b, and Dasatinib, a multi-kinase inhibitor with activity against Ack1, among other targets. This objective analysis, supported by available preclinical data, aims to inform researchers, scientists, and drug development professionals on the potential advantages and distinct mechanisms of these two inhibitors in the context of lung cancer.
Executive Summary
(R)-9b is a potent and selective small molecule inhibitor of Ack1, currently in early-phase clinical development.[1][2][3] Dasatinib is an FDA-approved multi-kinase inhibitor used in the treatment of certain leukemias, which also demonstrates inhibitory activity against Ack1 and other kinases such as the Src family and LIMK1.[4][5][6] While direct comparative preclinical studies in lung cancer are limited, this guide synthesizes available data to highlight the differences in their kinase selectivity, in vitro efficacy, in vivo anti-tumor activity, and mechanisms of action. The key distinction lies in their target profiles: (R)-9b offers targeted inhibition of Ack1, while Dasatinib provides a broader spectrum of kinase inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for (R)-9b and Dasatinib. It is crucial to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 | Assay Type |
| (R)-9b | Ack1 | 56 nM[7][8][9] | 33P HotSpot assay[7][8] |
| Dasatinib | Ack1 | - | - |
| c-Src | - | - | |
| LIMK1 | - | Kinase activity assay[4] |
Data for Dasatinib's direct IC50 against Ack1 in a biochemical assay was not available in the reviewed sources; however, it is recognized as an Ack1 inhibitor.[5]
Table 2: In Vitro Cell Viability in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Assay Duration |
| (R)-9b | Human Cancer Cell Lines | Various | < 2 µM[8][9] | - |
| Dasatinib | NCI-H1975 | Lung Adenocarcinoma | 0.95 µM | 72 hours |
| NCI-H1650 | Lung Adenocarcinoma | 3.64 µM | 72 hours |
Directly comparable IC50 values for (R)-9b in lung cancer cell lines were not available in the reviewed literature.
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Inhibitor | Model | Cancer Type | Dosage | Tumor Growth Inhibition |
| (R)-9b | Lung Xenograft & PDX | Lung Cancer | Not Specified | Suppressed tumor growth[1] |
| Dasatinib | Patient-Derived Xenograft (PDX) | Lung Cancer | 30 mg/kg[4][10] | Significantly inhibited tumor growth[4][10] |
Experimental Protocols
Cell Viability Assay (for Dasatinib)
Cell Lines and Culture: NCI-H1975 and NCI-H1650 human lung cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of Dasatinib or vehicle control (DMSO) for 72 hours.
MTT Assay: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Study (for Dasatinib)
Animal Model: Severe combined immunodeficient (SCID) mice were used for the patient-derived xenograft (PDX) models.
Tumor Implantation: Patient-derived lung tumor tissues were subcutaneously implanted into the flanks of the SCID mice. Tumor growth was monitored regularly.
Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received Dasatinib (30 mg/kg) via oral gavage or another appropriate route, while the control group received a vehicle control.[4][10]
Efficacy Evaluation: Tumor volume was measured at regular intervals using calipers. At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group.
Signaling Pathways and Mechanisms of Action
Ack1 Signaling Pathway and Inhibition by (R)-9b
Ack1 is a non-receptor tyrosine kinase that acts as a central node in various signaling pathways crucial for cancer cell proliferation, survival, and migration. It is often activated downstream of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[11] Upon activation, Ack1 can phosphorylate several downstream effectors, including AKT, leading to pro-survival signals. In lung cancer, amplification of the ACK1 gene has been observed.[12] The selective inhibitor (R)-9b is designed to specifically bind to the ATP-binding pocket of Ack1, thereby blocking its kinase activity and inhibiting the downstream signaling cascade.
References
- 1. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 11. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unpacking the In Vitro Efficacy of Ack1 Inhibitor 1 and Bosutinib
For researchers navigating the complex landscape of tyrosine kinase inhibitors, this guide offers a detailed in vitro comparison of two prominent Ack1 inhibitors: the novel and selective Ack1 inhibitor 1 and the established dual Src/Abl inhibitor, Bosutinib. We delve into their inhibitory potency, effects on cancer cell lines, and the underlying signaling pathways, supported by established experimental protocols.
This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their research and development efforts in targeting the Ack1 signaling pathway, a critical axis in various cancers.
Quantitative Efficacy at a Glance
To facilitate a direct comparison of the in vitro potency of this compound and Bosutinib, the following table summarizes their key inhibitory concentrations against the Ack1 kinase and their impact on the growth of various cancer cell lines.
| Inhibitor | Target | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Growth Assay) | Citation |
| This compound | Ack1 | 2.1 nM | 67R (Lung Cancer) | 3.71 µM | [1] |
| H1975 (Lung Cancer) | 4.18 µM | [1] | |||
| Bosutinib | Ack1 | 2.7 nM | NSCLC Panel | 1-5 µM | [2] |
| Src/Abl | Not specified for Ack1 | MCF-7 (Breast Cancer) | 5.4 µM | [3] | |
| MDA-MB-231 (Breast Cancer) | 3.2 µM | [3] |
Key Insights: Both this compound and Bosutinib demonstrate high potency against the Ack1 kinase in biochemical assays, with IC50 values in the low nanomolar range.[1][4] In cell-based assays, both inhibitors exhibit anti-proliferative effects in the low micromolar range across various cancer cell lines.[1][2][3]
Dissecting the Mechanism: The Ack1 Signaling Pathway
Activated Cdc42-associated kinase 1 (Ack1) is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.[5][6] Its activation by various receptor tyrosine kinases (RTKs) triggers downstream signaling cascades, most notably the PI3K/AKT pathway, which is a central regulator of cell survival and growth.[7] Both this compound and Bosutinib exert their effects by blocking the catalytic activity of Ack1, thereby inhibiting the phosphorylation of its downstream targets.
Experimental Corner: Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of Ack1 inhibitors.
In Vitro Kinase Assay (Radioactive Filter Binding Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Ack1.
Materials:
-
Recombinant human Ack1 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Inhibitor compounds (this compound, Bosutinib) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Ack1 enzyme, and the peptide substrate.
-
Add serial dilutions of the inhibitor compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixtures to a 96-well filter plate and wash several times with the stop solution to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability.[1][8][9]
Materials:
-
Cancer cell lines (e.g., H1975, MCF-7)
-
Complete cell culture medium
-
Inhibitor compounds (this compound, Bosutinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[1]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[8][9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Conclusion
This guide provides a foundational in vitro comparison of this compound and Bosutinib. Both compounds exhibit potent, low-nanomolar inhibition of Ack1 kinase activity. In cellular contexts, they demonstrate anti-proliferative effects in the low-micromolar range. While this compound is noted for its selectivity for Ack1, Bosutinib's broader profile as a dual Src/Abl inhibitor may offer different therapeutic opportunities and off-target considerations. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these Ack1 inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bosutinib inhibits migration and invasion via ACK1 in KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Ack1 Inhibitors
For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for evaluating the target engagement of inhibitors targeting Activated Cdc42-associated kinase 1 (Ack1), a non-receptor tyrosine kinase implicated in various cancers.
This document focuses on providing a comparative overview of CETSA alongside two other widely used techniques: the NanoBRET™ Target Engagement Assay and the radiometric kinase assay. We will use the well-characterized multi-kinase inhibitor, dasatinib (B193332), which is known to inhibit Ack1, as a primary example to illustrate these methodologies. While direct comparative data for a single Ack1 inhibitor across all three platforms is limited in publicly available literature, this guide consolidates available data and protocols to offer a valuable resource for assay selection and experimental design.
Ack1 Signaling Pathway
Ack1 acts as a central hub integrating signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR. Upon activation, Ack1 undergoes autophosphorylation and subsequently phosphorylates downstream effectors, including AKT and the Androgen Receptor (AR), promoting cell survival, proliferation, and migration.[1][2][3] Understanding this pathway is crucial for interpreting the cellular consequences of Ack1 inhibition.
Caption: A simplified diagram of the Ack1 signaling pathway.
Comparison of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the stage of drug discovery, the required throughput, and the specific information sought (e.g., direct binding confirmation, cellular potency). The following table summarizes the key features of CETSA, NanoBRET, and radiometric kinase assays for evaluating Ack1 inhibitors.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Radiometric Kinase Assay |
| Principle | Ligand-induced thermal stabilization of the target protein in cells or lysates.[4][5] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer in live cells.[6] | Measurement of the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.[7][8] |
| Assay Format | Western Blot, ELISA, Mass Spectrometry, or reporter-based readouts.[9][10] | Live-cell, plate-based luminescence measurement.[6] | In vitro, filter-binding or gel-based radioactivity detection.[11] |
| Physiological Relevance | High (can be performed in intact cells and tissues).[5] | High (measures target engagement in live cells).[12] | Low (biochemical assay using purified components).[7] |
| Labeling Requirement | Label-free for both compound and target.[4] | Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescently labeled tracer.[6] | Requires radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[8] |
| Throughput | Low to high, depending on the readout method.[9] | High, suitable for screening.[13] | Medium to high.[13] |
| Quantitative Data | EC₅₀ (cellular), ΔTₘ (thermal shift).[14] | IC₅₀ or Kᵢ (cellular).[6] | IC₅₀ (biochemical).[15] |
Quantitative Data for Ack1 Inhibitors
Direct comparison of quantitative data for a single Ack1 inhibitor across all three assay platforms is challenging due to a lack of such comprehensive studies in the public domain. The following tables present available data for dasatinib and other relevant Ack1 inhibitors.
Table 1: Radiometric Kinase Assay Data for Ack1 Inhibitors
| Inhibitor | Assay Type | IC₅₀ (nM) | Reference |
| Dasatinib | Radiometric | <5 | [15] |
| (R)-9b | ³³P HotSpot Assay | 56 | [15] |
| AIM-100 | Kinase Assay | 22 | [16] |
Table 2: Cellular Assay Data for Ack1 Inhibitors
| Inhibitor | Assay Type | Cell Line | Endpoint | IC₅₀/EC₅₀ | Reference |
| Dasatinib | Inhibition of Ack1 autophosphorylation | LNCaP | Western Blot | <5 nM | [15] |
| (R)-9b | Cell Growth Inhibition | VCaP | MTT Assay | <2 µM | [15] |
| AIM-100 | Cell Growth Inhibition | LNCaP | MTT Assay | ~7-8 µM | [17] |
Note: Data for CETSA and NanoBRET assays specifically for dasatinib's engagement with Ack1 were not available in the reviewed literature. The provided cellular data for dasatinib is based on downstream signaling inhibition, which is an indirect measure of target engagement.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are generalized protocols for CETSA, NanoBRET, and radiometric kinase assays.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA measures the change in the thermal stability of a target protein upon ligand binding.[4] The general workflow for a Western Blot-based CETSA is as follows:
Caption: A schematic of the CETSA workflow using Western Blot for detection.
Detailed CETSA Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., a cell line endogenously expressing Ack1) to 80-90% confluency. Harvest and resuspend the cells in a suitable buffer. Treat the cell suspension with the desired concentrations of the Ack1 inhibitor (e.g., dasatinib) or vehicle control (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.[18][19]
-
Heat Treatment: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature.[18][19]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[19]
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for Ack1 and a suitable secondary antibody.[18]
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensities against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. The shift in the melting temperature (ΔTₘ) indicates target engagement.[18]
NanoBRET™ Target Engagement Assay Workflow
The NanoBRET™ assay is a live-cell method that quantifies the binding of a test compound to a NanoLuc® luciferase-tagged target protein.[6]
Caption: A schematic of the NanoBRET™ target engagement assay workflow.
Detailed NanoBRET™ Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector encoding the Ack1 protein fused to NanoLuc® luciferase.[20]
-
Cell Plating and Compound Addition: After transfection, seed the cells into a multi-well assay plate. Prepare serial dilutions of the test compound (e.g., dasatinib). Add the NanoBRET™ tracer and the test compound to the wells.[20][21]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours) to allow for compound entry and binding to the target.[21]
-
Signal Detection: Add the Nano-Glo® substrate to all wells. Measure the luminescence signal at the donor wavelength (~460 nm) and the acceptor wavelength (>600 nm) using a plate reader capable of measuring BRET.[20]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and therefore target engagement. Plot the BRET ratio against the compound concentration to determine the IC₅₀.[20]
Radiometric Kinase Assay Workflow
This biochemical assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate group to a substrate.[7][8]
Caption: A schematic of the radiometric kinase assay workflow.
Detailed Radiometric Kinase Assay Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant Ack1 enzyme, a suitable substrate (e.g., a synthetic peptide), and kinase assay buffer in a microcentrifuge tube or multi-well plate. Add serial dilutions of the inhibitor (e.g., dasatinib) or vehicle control.[11][22]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing [γ-³²P]ATP or [γ-³³P]ATP and MgCl₂.[22]
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes).[22]
-
Reaction Termination and Detection: Stop the reaction, for example, by adding phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated radiolabeled ATP.[11][22]
-
Data Analysis: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.[22]
Conclusion
The Cellular Thermal Shift Assay provides a powerful, label-free method to confirm the direct binding of inhibitors to Ack1 in a physiologically relevant cellular context. While it offers significant advantages in this regard, alternative assays such as the NanoBRET™ Target Engagement Assay and radiometric kinase assays provide valuable complementary information, particularly for higher-throughput screening and biochemical characterization, respectively. The choice of assay should be guided by the specific research question and the stage of the drug discovery process. This guide provides the necessary foundational knowledge, comparative data, and detailed protocols to aid researchers in making informed decisions for their Ack1 inhibitor development programs.
References
- 1. Nonreceptor Tyrosine Kinase Ack1 | Encyclopedia MDPI [encyclopedia.pub]
- 2. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.co.jp [promega.co.jp]
- 14. news-medical.net [news-medical.net]
- 15. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Ack1 Inhibitor 1: A Comparative Guide to Cross-reactivity with Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of Ack1 Inhibitor 1's cross-reactivity with other notable tyrosine kinase inhibitors, supported by experimental data and detailed methodologies.
Activated Cdc42-associated kinase 1 (Ack1), a non-receptor tyrosine kinase, has emerged as a significant target in cancer therapy due to its role in various cellular processes, including cell growth, proliferation, and survival. This compound, also known as compound 10zi, is a potent and selective inhibitor of Ack1 with a reported IC50 of 2.1 nM. This guide delves into the selectivity profile of this compound and compares it against other well-characterized tyrosine kinase inhibitors known to inhibit Ack1, including AIM-100, (R)-9b, GNF-7, Bosutinib, and Dasatinib.
Comparative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 or Kd values in nM) of this compound and other selected tyrosine kinase inhibitors against Ack1 and a panel of off-target kinases. This data, compiled from various kinase profiling studies, highlights the selectivity and potential cross-reactivity of each compound.
| Kinase | This compound (10zi) | AIM-100 | (R)-9b | GNF-7 | Bosutinib | Dasatinib |
| Ack1 (TNK2) | 2.1 | 22 | 56 | 25 | 2.7 | 6 (Kd) |
| ABL1 | >1000 | >1000 | - | 133 | <1 | <1 |
| SRC | 218.7 | - | 438 | - | 1.2 | <1 |
| LCK | >1000 | >1000 | - | - | 1.2 | <1 |
| LYN | - | >1000 | - | - | 1.1 | <1 |
| FYN | - | - | - | - | 1.1 | <1 |
| YES | - | - | - | - | 0.8 | <1 |
| BTK | - | >1000 | - | - | 4.3 | 1.1 |
| EGFR | >1000 | - | - | - | 24 | 120 |
| HER2 | >1000 | - | - | - | 42 | 340 |
| VEGFR2 | >1000 | - | - | - | 100 | 11 |
| PDGFRα | >1000 | - | - | - | 110 | 16 |
| PDGFRβ | >1000 | - | - | - | 28 | 1.1 |
| c-KIT | - | - | - | - | 120 | 1.1 |
| JAK2 | - | - | >80% inh @ 1µM | - | - | - |
| TYK2 | - | - | >80% inh @ 1µM | - | - | - |
| GCK | - | - | - | 8 | - | - |
Signaling Pathway and Inhibition Points
The diagram below illustrates the simplified Ack1 signaling pathway and highlights the points of inhibition for the compared tyrosine kinase inhibitors. Ack1 activation, downstream of receptor tyrosine kinases (RTKs), leads to the activation of pro-survival pathways such as PI3K/AKT. The inhibitors discussed target the kinase domain of Ack1, thereby blocking these downstream signals. Multi-targeted inhibitors like Bosutinib and Dasatinib also affect other kinases in related pathways.
Caption: Ack1 signaling pathway and points of inhibitor action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other tyrosine kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay is used to determine the fifty-percent inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute the compound solutions in kinase buffer to a 4x final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a 2x solution of the kinase and Eu-labeled antibody in kinase buffer.
-
Tracer Preparation: Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the 4x serially diluted compound to the assay wells.
-
Add 10 µL of the 2x kinase/antibody mixture to all wells.
-
Initiate the reaction by adding 5 µL of the 4x tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinome-wide Selectivity Profiling (KINOMEscan™)
This competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of DNA-tagged kinases.
Objective: To determine the selectivity profile of a kinase inhibitor across the human kinome.
Materials:
-
Test compound
-
DNA-tagged kinases (panel of 468 kinases)
-
Immobilized, non-selective, ATP-competitive ligand
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Assay Principle: The assay measures the amount of a specific DNA-tagged kinase that binds to an immobilized ligand in the presence of the test compound. The amount of bound kinase is quantified using qPCR.
-
Binding Reaction: The test compound is mixed with the panel of DNA-tagged kinases and the immobilized ligand in a multi-well plate. The binding reactions are allowed to reach equilibrium.
-
Washing: Unbound kinases are washed away.
-
Elution and Quantification: The bound kinases are eluted, and the amount of the DNA tag for each kinase is quantified using qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically reported as a percentage of control or as a dissociation constant (Kd). A lower percentage of control or a lower Kd value indicates a stronger interaction between the inhibitor and the kinase.
Cellular Thermal Shift Assay (CETSA®)
This method assesses the direct binding of a drug to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.
Objective: To confirm target engagement of an inhibitor in intact cells.
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heat shock (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined duration (e.g., 3 minutes). A non-heated control is included.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 for target engagement.
Conclusion
This compound (10zi) demonstrates high potency and selectivity for Ack1, with minimal off-target effects on a broad range of kinases. In comparison, other multi-targeted inhibitors such as Bosutinib and Dasatinib, while also potently inhibiting Ack1, exhibit significant cross-reactivity with other kinase families, which may contribute to both their broader efficacy and potential for off-target toxicities. More selective inhibitors like AIM-100 and (R)-9b show a cleaner profile, though (R)-9b has been noted to interact with JAK family kinases. GNF-7 is a multi-kinase inhibitor with activity against Ack1 and GCK.
The choice of an appropriate tyrosine kinase inhibitor for research or therapeutic development depends on the desired level of selectivity. Highly selective inhibitors like this compound are valuable tools for dissecting the specific roles of Ack1 in cellular signaling and disease, while multi-targeted inhibitors may offer broader therapeutic potential in complex diseases driven by multiple signaling pathways. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel kinase inhibitors.
Enhancing Chemotherapeutic Efficacy: A Guide to the Synergistic Effects of Ack1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized cancer treatment, and at the forefront of this paradigm shift is the exploration of synergistic drug combinations. This guide provides a comprehensive comparison of the effects of Ack1 inhibitors when combined with various chemotherapy agents. Activated Cdc42-associated kinase 1 (Ack1), a non-receptor tyrosine kinase, is a critical regulator of multiple signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy. Its inhibition presents a promising strategy to enhance the efficacy of existing anticancer drugs.
This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and provides detailed experimental protocols for the cited studies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Synergistic Effects with Targeted Therapies
Recent preclinical studies have demonstrated significant synergistic interactions between Ack1 inhibitors and other targeted therapeutic agents in various cancer models.
Combination with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
The combination of the novel Ack1 inhibitor, (R)-9b, with the third-generation EGFR inhibitor, osimertinib, has shown synergistic effects in inhibiting the growth of EGFR mutant NSCLC cell lines. This synergy is evidenced by Combination Index (CI) values consistently below 1, indicating a greater-than-additive effect. The combination also leads to a significant enhancement of apoptosis in cancer cells.
Table 1: Synergistic Effects of (R)-9b and Osimertinib in EGFR Mutant NSCLC Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Fold Increase in Apoptosis (Combination vs. Single Agent) |
| PC-9 | (R)-9b + Osimertinib | < 1[1] | Data not yet available |
| HCC827 | (R)-9b + Osimertinib | < 1[1] | Data not yet available |
Data on the precise fold increase in apoptosis is currently being gathered from the full-text articles and will be updated.
Combination with AKT Inhibitors in KRAS-Mutant NSCLC
In KRAS-mutant NSCLC, a challenging cancer subtype to treat, the combination of Ack1 inhibitors with AKT inhibitors has demonstrated promising synergistic tumor-killing effects. The Chou-Talalay method has been employed to determine the optimal concentrations for synergy.
Table 2: Synergistic Combinations of Ack1 and AKT Inhibitors in KRAS-Mutant NSCLC Cell Lines
| Cell Line | Ack1 Inhibitor | AKT Inhibitor | Combination Index (CI) |
| A549 | Dasatinib (B193332) | MK-2206 | Data not yet available |
| NCI-H23 | Sunitinib | GDC-0068 | Data not yet available |
| NCI-H358 | Sunitinib | GDC-0068 | Data not yet available |
Specific Combination Index values are being extracted from the primary literature and will be included in a future update.
Synergistic Effects with Conventional Chemotherapy Agents
Beyond targeted therapies, the inhibition of Ack1 has been shown to potentiate the cytotoxic effects of traditional chemotherapy drugs.
Combination with Platinum-Based Agents and Antimetabolites in Mesothelioma
In mesothelioma, a cancer type with limited treatment options, the Ack1 inhibitor AIM-100 has been shown to enhance the therapeutic impact of cisplatin (B142131) (a platinum-based agent) and pemetrexed (B1662193) (an antimetabolite). The triple combination resulted in a more pronounced anti-tumor response, including increased apoptosis and inhibition of cell proliferation, compared to single or dual-agent treatments[2].
Table 3: Enhanced Anti-Tumor Activity of AIM-100 in Combination with Chemotherapy in Mesothelioma
| Treatment Group | Effect on Apoptosis | Effect on Proliferation |
| AIM-100 | Moderate | Moderate Inhibition |
| Cisplatin + Pemetrexed | Significant | Significant Inhibition |
| AIM-100 + Cisplatin + Pemetrexed | Markedly Enhanced | Markedly Enhanced Inhibition |
Quantitative data on apoptosis rates and proliferation inhibition are being compiled and will be presented in a subsequent version of this guide.
Combination with Src/Ack1 Inhibitors and EGFR inhibitors in NSCLC
The combination of the Src/Ack1 inhibitor dasatinib with the EGFR inhibitor afatinib (B358) has demonstrated synergistic efficacy in gefitinib-resistant NSCLC cell lines. This combination significantly enhanced apoptosis compared to either agent alone.
Table 4: Enhanced Apoptosis with Dasatinib and Afatinib Combination in H1650 NSCLC Cells
| Treatment | Percentage of Early Apoptotic Cells |
| Control | 2.61%[3] |
| Afatinib (0.1 µM) | 7.11%[3] |
| Dasatinib (0.1 µM) | 4.6%[3] |
| Afatinib (0.1 µM) + Dasatinib (0.1 µM) | 13.44%[3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of single and combined drug treatments on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the single agents and their combinations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Protocol:
-
Cell Treatment: Treat cells with the indicated concentrations of single agents and combinations for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of combination therapies on tumor growth.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, single agents, combination therapy).
-
Drug Administration: Administer the drugs according to the specified doses and schedules (e.g., daily oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group compared to the control.
Visualizations
Ack1 Signaling Pathway
Caption: Ack1 signaling pathway in cancer.
Experimental Workflow for Synergy Analysis
References
AIM-100 as a Reference Compound for Ack1 Inhibition Studies: A Comparative Guide
Introduction to Activated Cdc42-associated Kinase 1 (Ack1)
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling.[1][2] As a cytoplasmic effector, Ack1 transduces signals from various activated receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR to intracellular pathways.[3][4] Deregulation of Ack1 signaling is implicated in the progression of numerous cancers, including prostate, breast, pancreatic, and lung cancer, by promoting cell survival, proliferation, and resistance to therapy.[5][6] Its ability to phosphorylate and activate key pro-survival kinases like AKT and hormone receptors like the Androgen Receptor (AR) makes it a compelling target for cancer drug development.[1][5]
AIM-100: A Selective Ack1 Inhibitor
AIM-100 is a potent and selective small-molecule inhibitor of Ack1, frequently used as a reference compound in research.[5][7] It was one of the first specific Ack1 inhibitors identified through high-throughput screening.[5] AIM-100 functions as an ATP-mimetic, effectively blocking the kinase activity of Ack1.[7] Its high selectivity profile makes it a valuable tool for elucidating the specific roles of Ack1 in various cellular processes.[5][7]
Comparative Analysis of Ack1 Inhibitors
AIM-100 serves as a benchmark for evaluating novel Ack1 inhibitors. Several other compounds, including multi-kinase inhibitors and newly developed specific inhibitors, have demonstrated Ack1 inhibitory activity. The table below compares the in vitro potency of AIM-100 with other notable Ack1 inhibitors.
| Compound | Type | IC50 Value (Ack1) | Notes |
| AIM-100 | Selective Ack1 Inhibitor | 21-24 nM[5][7][8] | Highly selective against a panel of over 30 other kinases.[5] |
| (R)-9b | Selective Ack1 Inhibitor | 13 nM[9], 56 nM[10][11] | Currently in clinical trials for prostate cancer.[9] |
| Bosutinib | Multi-kinase Inhibitor | 2.7 nM[10] | Also inhibits Src/Abl kinases.[10] |
| Dasatinib | Multi-kinase Inhibitor | <5 nM (cell-based)[10] | Also inhibits BCR/Abl and Src family kinases; Kd of 6 nM.[5][10] |
| Compound 2 | Ack1 Inhibitor | 20 nM[5] | N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine; high metabolic degradation.[5] |
| Compound 4 | Ack1 Inhibitor | 35 nM (ELISA)[10] | Imidazopyrazine-based inhibitor.[10] |
Key Ack1 Signaling Pathways
Ack1 integrates signals from cell surface receptors to modulate several critical downstream pathways involved in cancer progression. Upon activation by RTKs, Ack1 phosphorylates key substrates, including AKT and the Androgen Receptor, leading to enhanced cell survival and gene transcription. It can also promote the degradation of tumor suppressor proteins like WWOX.[1]
Caption: Ack1 signaling cascade from receptor tyrosine kinases to downstream effectors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against Ack1.
1. Reagents and Materials:
-
Recombinant human Ack1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (including radiolabeled [γ-33P]ATP for HotSpot assay)
-
Substrate (e.g., poly(GT) peptide)
-
Test compound (e.g., AIM-100) and DMSO for dilution
-
96-well plates
-
Phosphocellulose paper or other detection-specific materials (e.g., ELISA plate, AlphaScreen beads)
-
Scintillation counter or plate reader
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., AIM-100) in DMSO, followed by a further dilution in kinase buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the Ack1 enzyme and the substrate to the kinase buffer.
-
Inhibitor Incubation: Add the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls. Incubate for 10-20 minutes at room temperature.
-
Kinase Reaction Initiation: Start the reaction by adding ATP (containing a tracer amount of [γ-33P]ATP).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the remaining radioactivity using a scintillation counter. Alternative non-radioactive methods like ELISA or AlphaScreen can also be used to quantify substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General experimental workflow for determining the IC50 of an Ack1 inhibitor.
Cell-Based Western Blot for Target Inhibition
This method assesses an inhibitor's ability to block Ack1 activity within a cellular context by measuring the phosphorylation of a downstream target.
1. Cell Culture and Treatment:
-
Culture cancer cells known to have active Ack1 signaling (e.g., LNCaP prostate cancer cells).[12]
-
Starve cells of serum if necessary to reduce basal signaling.
-
Treat cells with various concentrations of the inhibitor (e.g., AIM-100) for a specified duration (e.g., 2-24 hours).[13]
-
If required, stimulate the pathway with a growth factor (e.g., EGF or Heregulin) to activate Ack1.[12][14]
2. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for a phosphorylated Ack1 substrate (e.g., anti-phospho-AKT Tyr176 or anti-phospho-AR Tyr267).[12][13]
-
Also, probe separate blots or strip and re-probe the same blot with antibodies for total AKT, total AR, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Analysis:
-
Quantify the band intensities. A decrease in the phosphorylated target signal with increasing inhibitor concentration indicates effective target engagement and inhibition of Ack1 in cells.[12][13]
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 5. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activated Cdc42-associated kinase Ack1 promotes prostate cancer progression via androgen receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Ack1 Inhibitor (R)-9b Against JAK Family Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the novel Ack1 inhibitor, (R)-9b, against the Janus kinase (JAK) family. The information presented herein is intended to assist researchers in evaluating the potential of (R)-9b for applications where discrimination between Ack1 and JAK kinase signaling is critical. This document includes a comparative summary of inhibitory activity, detailed experimental methodologies for kinase inhibition assays, and visual representations of the relevant signaling pathways and experimental workflows.
Inhibitor Selectivity Profile: Ack1 vs. JAK Family Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the Ack1 inhibitor (R)-9b against Ack1 and members of the JAK family. For comparative purposes, IC50 values for established JAK inhibitors are also provided.
| Kinase Target | (R)-9b IC50 (nM) | Tofacitinib IC50 (nM) | Ruxolitinib IC50 (nM) | Baricitinib IC50 (nM) |
| Ack1 | 56[1][2] | - | - | - |
| JAK1 | - | 112[3] | 3.3[4] | 5.9[3][4] |
| JAK2 | 6[1] | 20[3] | 2.8[4] | 5.7[3][4] |
| JAK3 | - | 1[3] | >400 | ~560[3] |
| TYK2 | 5[1] | - | - | ~53[3] |
Note: A lower IC50 value indicates greater potency. "-" indicates data not available in the provided search results.
The data reveals that the Ack1 inhibitor (R)-9b is a potent inhibitor of Ack1 with an IC50 of 56 nM[1][2]. Notably, (R)-9b also demonstrates potent inhibition of JAK2 and Tyk2 with IC50 values of 6 nM and 5 nM, respectively[1]. This suggests that while (R)-9b is a powerful Ack1 inhibitor, it also exhibits significant activity against certain members of the JAK family, a critical consideration for its therapeutic application and potential off-target effects.
Experimental Protocols
The determination of kinase inhibitor IC50 values is a critical step in drug discovery. Below is a generalized protocol for a biochemical kinase inhibition assay, similar to the methods used to generate the data in this guide.
Biochemical Kinase Inhibition Assay (e.g., ³³P-Radiometric Assay)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase (e.g., Ack1, JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., (R)-9b)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor to the reaction wells. Include a control with no inhibitor (vehicle control).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto filter plates. The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plates with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity on each filter using a scintillation counter. The signal intensity is proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental process, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ack1 Inhibitor 1
For Immediate Implementation: This document provides crucial operational and safety protocols for the handling and disposal of Ack1 Inhibitor 1. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure personal safety and environmental compliance. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on established best practices for the management of potent, biologically active small molecule kinase inhibitors. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations.
Immediate Safety and Handling
Before commencing any work with this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the potent nature of kinase inhibitors, all handling of the solid compound and concentrated solutions must be conducted within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | Double nitrile gloves, Chemical splash goggles, Dedicated lab coat (disposable preferred), NIOSH-approved N95 or higher-rated respirator. |
| Solution Preparation and Handling | Double nitrile gloves, Chemical splash goggles or face shield, Standard laboratory coat. |
| Cell Culture and In Vitro Assays | Nitrile gloves, Safety glasses with side shields, Standard laboratory coat. |
| Waste Disposal | Heavy-duty nitrile or butyl rubber gloves, Chemical splash goggles, Standard laboratory coat. |
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the strict segregation of waste streams at the point of generation. Under no circumstances should chemical waste be mixed with regular trash or biohazardous waste.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into direct contact with this compound, including gloves, pipette tips, vials, bench paper, and contaminated PPE, must be collected as solid chemical waste.
-
Liquid Waste: All solutions containing this compound, such as unused stock solutions, experimental media, and the first rinse of "empty" containers, must be collected as liquid chemical waste. Be mindful of solvent compatibility and collect halogenated and non-halogenated solvent waste in separate, designated containers.
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed in a designated, puncture-proof sharps container.
2. Waste Containment and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be kept securely closed except when adding waste.
-
Each container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and any solvents present.
3. Storage and Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to mitigate any potential leaks.
-
Once a waste container is full, or the experimental procedures are complete, arrange for pickup and disposal through your institution's EHS department.
4. Decontamination of "Empty" Containers:
-
A chemical container is generally considered "empty" when all contents have been removed by normal means.
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[1]
-
After the initial hazardous rinse, containers should be triple-rinsed with an appropriate solvent (e.g., water or ethanol). This subsequent rinsate may be considered non-hazardous depending on institutional policies.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste, such as in a designated glass disposal box.
Experimental Workflow and Disposal Plan
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Ack1 Signaling Pathway
Ack1 (Activated Cdc42-associated kinase 1) is a non-receptor tyrosine kinase that acts as a central node in integrating signals from various receptor tyrosine kinases (RTKs) to regulate critical cellular processes.[2][3][4] Upon activation by RTKs such as EGFR, HER2, and PDGFR, Ack1 phosphorylates and activates downstream effectors, notably the pro-survival kinase AKT, promoting cell survival, proliferation, and resistance to therapy.[2][5]
Caption: Simplified Ack1 signaling pathway and the point of inhibition.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Small Spills (<5 g or 5 mL):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator for powders.
-
Containment:
-
Powder: Gently cover the spill with absorbent pads, then wet the pads to dissolve and absorb the powder, minimizing dust generation.
-
Liquid: Cover the spill with an inert absorbent material, such as chemical spill pillows or vermiculite, working from the outside in.
-
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills (>5 g or 5 mL):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close off the affected area and prevent entry.
-
Notify EHS: Contact your institution's EHS department and emergency personnel immediately. Do not attempt to clean up a large spill yourself.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
Essential Safety and Operational Guide for Handling Ack1 Inhibitor 1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Hazard Identification and Personal Protective Equipment (PPE)
Ack1 inhibitor 1, as a potent small molecule kinase inhibitor, should be handled with a high degree of caution and treated as a potentially hazardous compound. A comprehensive risk assessment should be conducted before starting any work. The following multi-layered approach to PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Hand Protection | Eye Protection | Body Protection | Respiratory Protection | Engineering Control |
| Weighing and Aliquoting (Solid Form) | Double-gloving with nitrile gloves. | Chemical splash goggles. | Disposable lab coat. | NIOSH-approved N95 or higher-rated respirator. | Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Double-gloving with nitrile gloves. | Chemical splash goggles or face shield. | Standard lab coat. | Not generally required if performed in a fume hood. | Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Nitrile gloves. | Safety glasses with side shields. | Standard lab coat. | Not required. | Class II biological safety cabinet. |
| Waste Disposal | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Standard lab coat. | As needed, based on risk assessment. | Well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure risk and prevent contamination.
2.1. Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: While specific storage conditions for this compound are not provided, similar compounds are typically stored at -20°C or -80°C.[1] Confirm the recommended storage temperature on the product vial or datasheet. Store in a clearly labeled, designated, and secure location away from incompatible materials.
2.2. Preparation of Stock Solutions
All procedures involving the solid form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Weighing: Carefully weigh the desired amount of the solid compound using a precision balance inside the fume hood. Avoid generating dust.
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid inhibitor.[2][3]
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved. Gentle heating may be applied if precipitation occurs, but stability at elevated temperatures should be considered.[2]
2.3. Use in Experiments
-
Designated Area: All work with this compound should be performed in a designated and clearly marked laboratory area.
-
Dedicated Equipment: Use dedicated labware (e.g., spatulas, glassware, pipettes) when possible. If not feasible, thoroughly decontaminate all equipment after use.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
-
Solid Waste: Collect all disposable items such as gloves, pipette tips, tubes, and contaminated lab paper in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all unused solutions and contaminated media in a separate, leak-proof, and clearly labeled hazardous liquid waste container.[4] Do not pour down the drain.
-
Decontamination: Reusable glassware and surfaces should be decontaminated. A common procedure involves soaking in a sodium hypochlorite (B82951) solution, followed by thorough rinsing with water and an appropriate solvent like ethanol.[4]
Quantitative Data
The following table summarizes key quantitative data for this compound and other related inhibitors for comparative purposes.
Table 2: In Vitro Potency of Various Ack1 Inhibitors
| Inhibitor | Target(s) | IC₅₀ |
| This compound | ACK1 | 2.1 nM |
| AIM-100 | ACK1 | 21.58 nM |
| (R)-9b | ACK1, JAK2, Tyk2 | 56 nM (for ACK1) |
| GNF-7 | ACK1, GCK, Bcr-Abl | 25 nM (for ACK1) |
| KRCA-0008 | ACK1, ALK | 4 nM (for ACK1) |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and are indicative of the inhibitor's potency.[5]
Experimental Protocols
5.1. Western Blot Analysis to Determine Inhibition of Ack1 and Akt Phosphorylation
This protocol is a general guideline for assessing the inhibitory effect of this compound on protein phosphorylation in a cell-based assay.
-
Cell Culture: Plate cells (e.g., 67R or H1975) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM and 5 µM) for a specified duration (e.g., 6 hours). A vehicle control (e.g., DMSO) should be included.
-
Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Ack1 (p-ACK1), total Ack1, phosphorylated Akt (p-AKT), and total Akt. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Ack1 signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
